The antifungal activity is achieved through a two-step process: prodrug activation and targeted enzyme inhibition.
Diagram of this compound Activation and Antifungal Mechanism
Understanding the absorption, distribution, and metabolism of isavuconazole is critical for application in drug development.
Table 1: Key Pharmacokinetic Parameters of Isavuconazole in Humans [3] [2]
| Parameter | Value / Characterization | Note |
|---|---|---|
| Bioavailability | ~98% | Comparable for both oral and IV routes [3]. |
| Protein Binding | ~98% | High, predominantly to albumin [3]. |
| Time to Cmax (Oral) | 2-3 hours | After a single oral dose [2]. |
| Volume of Distribution | Large | Extensive tissue distribution to lungs, liver, brain, etc. [3] [4]. |
| Metabolism | Hepatic (CYP3A4) | Isavuconazole is a substrate and moderate inhibitor of CYP3A4 [3]. |
| Elimination Half-life | 56-104 hours | Long half-life supports once-daily dosing [4]. |
Biopharmaceutical Classification System (BCS) Considerations: The prodrug, This compound, is highly soluble across the physiological pH range and is classified as a BCS Class III substance (High Solubility, Low Permeability) [2]. In contrast, the active drug, isavuconazole, exhibits low solubility but high permeability, characteristic of a BCS Class II substance [2].
Evidence for the efficacy of isavuconazole is supported by in vitro studies and well-defined in vivo models.
Table 2: In Vitro Activity of Isavuconazole (Minimum Inhibitory Concentrations, MIC) [3]
| Fungal Organism | MIC50 (mg/L) | MIC90 (mg/L) | Key Findings |
|---|---|---|---|
| Candida spp. | < 0.5 | < 2.0 | Activity comparable to voriconazole and amphotericin B [3]. |
| Aspergillus spp. | - | 1.0 µg/mL | Active against A. terreus (often amphotericin B resistant) [3]. |
| Mucorales | - | - | More isolates were potentially susceptible to isavuconazole than to posaconazole [3]. |
| Cryptococcus neoformans | 0.015 - 0.125 | - | MIC range from tested isolates [3]. |
A study detailed in [5] provides a robust experimental model for evaluating isavuconazole efficacy.
1. Animal Model and Immunosuppression
2. Infection and Treatment
3. Outcome Measures Antifungal efficacy was assessed using a comprehensive panel of endpoints [5]:
This technical overview summarizes the core mechanistic and pharmacological profile of this compound. As research continues, further studies will refine its role in prophylaxis and address evolving resistance patterns.
| Parameter | Value(s) | Context / Population | Source |
|---|---|---|---|
| Volume of Distribution (Vd) | |||
| Steady-state (Vss) | ~450 L | Mean value in adults; indicates extensive tissue distribution [1] [2]. | |
| 155–404 L | Range reported in adult populations [3]. | ||
| 761 L (Median) | Critically ill patients on ECMO, suggesting even more extensive distribution [4]. | ||
| Clearance (CL) | 1.9–4.1 L/h | Range reported in adult populations [3]. | |
| 2.4–4.1 L/h | Estimated in healthy subjects [2]. | ||
| Elimination Half-Life (T1/2) | 130 hours (Mean) | Based on population PK analysis of healthy subjects and patients [1]. | |
| 56–104 hours | Range reported in adult populations [3]. | ||
| Protein Binding | >99% | Predominantly to albumin [1] [2]. | |
| Absolute Bioavailability | 98% | Following oral administration of the prodrug, isavuconazonium sulfate [1]. |
Population pharmacokinetic studies have identified several factors that influence isavuconazole's volume of distribution and clearance, which is crucial for precision dosing.
Understanding the data requires insight into the experimental models from which it is derived.
The following diagram illustrates the relationships between patient factors, pharmacokinetic parameters, and experimental models discussed in this guide.
The conversion of isavuconazonium sulfate to its active metabolite, isavuconazole, is a key design feature that solves the poor water solubility of the parent drug [1]. The synthesis of isavuconazole itself presents challenges, particularly in establishing stereocenters and forming the thiazole ring [2].
The conceptual design strategy and conversion pathway are summarized in the diagram below:
Design strategy and conversion pathway of this compound [1].
For a drug development audience, the methodology for analyzing the prodrug and its active metabolite is critical. One recent study provides a clear protocol for a pharmacokinetic study in a canine model [3].
The overall workflow for the pharmacokinetic study, from animal handling to data analysis, is visualized below. This serves as a high-level experimental template.
General workflow for a pharmacokinetic study of isavuconazole in dogs [3].
The table below summarizes the key pharmacokinetic parameters observed in the canine model after a single dose [3].
| Parameter | Oral Administration | Intravenous Administration |
|---|---|---|
| Peak Plasma Concentration (C~max~) | 3,876.5 ng/mL (Median) | 3,221.5 ng/mL (Median) |
| Time to Peak (T~max~) | 1.3 hours (Median) | 0.4 hours (Median) |
| Half-life (T~1/2~) | 9.4 hours (Median) | 14.0 hours (Median) |
Tolerability: The drug was generally well-tolerated. One notable adverse event was an anaphylactic reaction following an accidental rapid IV infusion, highlighting the importance of proper administration [3].
The search results provide several insights relevant to scientists in the field:
Isavuconazonium sulfate is a water-soluble prodrug rapidly converted by plasma esterases to the active compound, isavuconazole, a second-generation broad-spectrum triazole [1] [2] [3]. Its chemical structure is similar to that of fluconazole and voriconazole but includes a side arm that orients the molecule to engage the triazole ring with the binding pocket of the fungal CYP51 protein [3].
The mechanism of action involves the inhibition of the fungal cytochrome P450-dependent lanosterol 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to disruption of membrane structure and function, resulting in fungal cell death [2] [3].
Figure 1: Mechanism of action of this compound and its active metabolite, isavuconazole
Isavuconazole demonstrates potent in vitro activity against a wide spectrum of yeasts. Its activity against Candida species is comparable to other triazoles like voriconazole and posaconazole, and generally more potent than fluconazole and itraconazole [2] [3].
Table 1: In vitro activity of Isavuconazole against Candida species (CLSI Broth Microdilution Method)
| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |
|---|---|---|---|---|
| *Candida albicans (578)* | 0.015 | 0.03 | ≤0.008 - >8 | [4] |
| *Candida glabrata (266)* | 1 | 2 | 0.06 - >8 | [4] |
| *Candida parapsilosis (262)* | 0.5 | 1 | 0.03 - 2 | [4] |
| *Candida tropicalis (130)* | 0.12 | 0.5 | 0.015 - 4 | [4] |
| *Candida krusei (45)* | 0.5 | 1 | 0.12 - 2 | [4] |
| All Candida spp. (1,358) | 0.12 | 0.5 | ≤0.008 - >8 | [4] |
Table 2: In vitro activity of Isavuconazole against non-Candida Yeasts
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Reference |
|---|---|---|---|---|
| Cryptococcus neoformans | 0.06 | 0.12 | 0.008 - 0.5 | [4] [3] |
| Cryptococcus gattii | - | - | <0.008 - 0.5 | [3] |
Isavuconazole exhibits broad in vitro activity against molds, which is the basis for its clinical approval for invasive aspergillosis and mucormycosis.
Table 3: In vitro activity of Isavuconazole against Molds
| Organism Group | Species/Complex | MIC50 / MIC90 / MIC Range (μg/mL) | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus | *A. fumigatus (71)* | 1 | MIC90: 1 µg/mL for 702 Aspergillus strains. Active against A. terreus. | [4] [3] |
| *A. flavus SC (10)* | 1 | [4] | ||
| *A. niger SC (11)* | 2 | [4] | ||
| *A. terreus SC (6)* | 1 | [4] | ||
| Mucorales | 72 clinical isolates | - | More isolates were potentially susceptible to isavuconazole than to posaconazole. All were resistant to voriconazole. | [3] |
| Other Molds | Scedosporium apiospermum (3) | - | Shows potential activity; more data needed. | [4] [3] |
| *Fusarium solani SC (2)* | >8 | Isavuconazole is generally less potent against non-Aspergillus molds (MIC90 >8 µg/mL). | [4] |
Standardized broth microdilution (BMD) methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used for in vitro susceptibility testing of isavuconazole [5] [4].
Figure 2: Key experimental protocol considerations for susceptibility testing
Cross-resistance with other triazoles is a recognized phenomenon with isavuconazole [3]. However, some studies have documented instances where isavuconazole retained activity against Aspergillus isolates with resistance to voriconazole and itraconazole, suggesting that resistance mechanisms may not always be completely cross-reactive [3]. Continuous resistance surveillance is crucial as the use of this antifungal agent expands.
The data in the summary tables are derived from standardized clinical study designs. Here are the methodologies from key studies that investigated isavuconazole's CYP450 metabolism and interactions.
| Study Focus | Study Design & Population | Dosing Regimen | Key Pharmacokinetic Parameters Measured |
|---|
| CYP3A4 Substrate (Midazolam) [1] | • Design: Phase 1, open-label • Population: Healthy adults | • Isavuconazole: 200 mg (as prodrug) TID for 2 days, then 200 mg QD. • Midazolam: Single 3 mg oral dose with and without isavuconazole. | • Area Under the Curve (AUC) • Maximum Concentration (Cmax) | | CYP3A4 Inducer (Rifampin) [1] | • Design: Phase 1, open-label • Population: Healthy adults | • Isavuconazole: Single 200 mg dose (as prodrug) after pre-treatment with rifampin. • Rifampin: 600 mg QD for multiple days. | • AUC • Cmax • Apparent Clearance (CL/F) | | CYP3A4 Inhibitor (Ketoconazole) [1] | • Design: Phase 1, open-label • Population: Healthy adults | • Isavuconazole: Single 200 mg dose (as prodrug) with and without ketoconazole. • Ketoconazole: 200 mg BID. | • AUC from time 0 to infinity (AUC0–∞) • Cmax | | Multi-CYP Substrate (Methadone) [2] [3] | • Design: Phase 1, open-label • Population: Healthy adults (n=23) | • Isavuconazole: 200 mg (as prodrug) TID for 2 days, then 200 mg QD. • Methadone: Single 10 mg oral dose with and without isavuconazole. | • AUC∞ for R- and S-methadone enantiomers • Cmax | | CYP2B6 Substrate (Bupropion) [2] [3] | • Design: Phase 1, open-label • Population: Healthy adults (n=24) | • Isavuconazole: 200 mg (as prodrug) TID for 2 days, then 200 mg QD. • Bupropion: Single 100 mg oral dose with and without isavuconazole. | • AUC∞ • Cmax |
The following diagram illustrates the core metabolic pathway of isavuconazonium sulfate to its active form, isavuconazole, and the key CYP450-mediated drug-drug interactions (DDIs) that impact its concentration and the concentrations of co-administered drugs.
The pharmacokinetic profile of isavuconazole has several critical implications for clinical practice and drug development:
The conversion of isavuconazonium sulfate is a non-enzymatic (chemical) hydrolysis in the intestinal tract and rapid enzymatic hydrolysis in systemic circulation by plasma esterases, predominantly butylcholinesterase [1] [2]. Following intravenous infusion, the prodrug is quickly cleared from plasma, becoming undetectable within 15 minutes to 1.25 hours after the end of administration [3] [2]. The resulting active moiety, isavuconazole, demonstrates high bioavailability (98%), a large volume of distribution, and a long terminal half-life [4] [1] [2].
Table 1: Key Pharmacokinetic Parameters of Isavuconazole
| Parameter | Value | Context / Note |
|---|---|---|
| Absolute Bioavailability | ~98% [4] [2] | Following oral administration of the prodrug. |
| Time to Cmax (Tmax) | 2 - 3 hours [1] [2] | After oral administration. |
| Apparent Volume of Distribution (Vss) | ~301.8 L (mean from one study); ~450 L (mean steady-state) [3] [1] [2] | Indicates extensive tissue distribution. |
| Plasma Protein Binding | >99% [2] | Predominantly to albumin. |
| Apparent Clearance (CL/F) | 2.3 ± 0.7 L/h (mean ± SD) [3] | From a phase 1 mass balance study. |
| Terminal Half-Life (t1/2) | 99.9 ± 44.6 hours (mean ± SD) [3]; 130 hours (population estimate) [2] | Long half-life supports once-daily dosing. |
| Primary Route of Elimination | Feces (46.1%) and Urine (45.5% as metabolites) [3] [2] | Renal excretion of unchanged isavuconazole is <1% [2]. |
Table 2: Mass Balance and Excretion Profile
| Component | Total Recovery (% of radioactive dose) | Primary Excretion Routes | Notes |
|---|
| Isavuconazole (from oral [14C]-prodrug) | 91.6% (combined) [3] | Feces: 45.5% [3] [2] Urine: 46.1% [3] [2] | Urine contains metabolites; <1% is unchanged drug [2]. | | BAL8728 (from IV [14C]-prodrug) | >95% [3] [2] | Urine: ~96% [3] | Primarily recovered as metabolites [2]. |
The metabolic pathway and excretion routes are summarized below.
Diagram: The metabolic fate of this compound involves rapid hydrolysis to active isavuconazole and inactive BAL8728, followed by hepatic metabolism and nearly equal fecal and renal excretion.
The quantitative data is derived from rigorous clinical studies. The following outlines the methodologies from two pivotal Phase 1, open-label, mass-balance studies [3].
The core challenge was that isavuconazole, like other triazoles, contains multiple aromatic moieties making it practically insoluble in water, posing a major barrier for intravenous formulation [1]. The innovative solution was to modify the triazole group into a water-soluble prodrug.
Diagram of the prodrug activation pathway for this compound.
This activation process occurs rapidly in the blood after both intravenous and oral administration, with the prodrug itself becoming undetectable in plasma shortly after a one-hour IV infusion [2] [1].
The prodrug design resulted in highly favorable pharmacokinetic properties, summarized in the table below:
| Parameter | Value / Characteristic |
|---|---|
| Absolute Bioavailability | 98% [2] |
| Time to Cmax (Oral) | 2-3 hours post-dose [2] |
| Protein Binding | >99% (primarily to albumin) [2] |
| Volume of Distribution (Vss) | ~450 L, indicating extensive tissue distribution [2] |
| Metabolism | Primarily by CYP3A4/5 and UGT enzymes [2] |
| Elimination Half-life | ~130 hours (long half-life supports once-daily dosing) [2] |
| Route of Elimination | Near-equal fecal (46.1%) and renal (45.5%) excretion of metabolites; <1% of active drug excreted renally [2] |
The approval was based on robust clinical trials demonstrating non-inferiority to existing standards of care:
A 2025 meta-analysis of RCTs further confirmed that isavuconazole has comparable efficacy to other antifungals but with a significantly lower incidence of drug-related adverse events and hepatobiliary disorders compared to voriconazole [5].
The discovery of this compound through a rational prodrug design successfully addressed a critical pharmaceutical challenge, providing clinicians with a valuable broad-spectrum antifungal option with flexible administration and a manageable safety profile.
Isavuconazonium sulfate is a first-line advanced generation triazole antifungal agent, representing a significant development in the treatment of invasive fungal infections. This water-soluble prodrug is rapidly converted in vivo to its active moiety, isavuconazole, which demonstrates a broad spectrum of activity against diverse fungal pathogens including most Aspergillus species, Candida species, and members of the Mucorales order. The drug received FDA approval in 2015 for the treatment of invasive aspergillosis and mucormycosis, making it the only antifungal agent approved for the latter indication. Its core mechanism involves the potent inhibition of ergosterol biosynthesis, an essential pathway for maintaining fungal cell membrane integrity [1] [2] [3].
The strategic development of this compound addressed a critical pharmaceutical challenge: the poor aqueous solubility of the active compound isavuconazole. Through innovative prodrug design, researchers created a water-soluble formulation that eliminates the need for cyclodextrin-based solubilizing agents required for other azole antifungals, thereby reducing potential nephrotoxicity concerns. This advancement allows for both intravenous and oral administration with excellent bioavailability (98%), facilitating flexible dosing regimens in clinical settings [2] [3]. The pharmacokinetic profile includes a long terminal half-life (approximately 130 hours) enabling once-daily dosing after the initial loading regimen, and predictable pharmacokinetics with low inter-subject variability [1] [3].
This compound undergoes rapid biotransformation to release the active antifungal component through a precise metabolic pathway:
This compound activation pathway via plasma esterases.
Following intravenous or oral administration, this compound is rapidly hydrolyzed by plasma esterases (predominantly butyrylcholinesterase) to form a hydroxyl alkyl intermediate. This intermediate quickly undergoes spontaneous intramolecular cyclization and N-dealkylation to release the active drug isavuconazole and an inactive cleavage product (BAL8728). The prodrug itself becomes undetectable in plasma within 1.25 hours from the start of a 1-hour infusion, demonstrating efficient conversion kinetics [2]. This efficient activation pathway enables the drug to achieve therapeutic levels rapidly while avoiding the complications of cyclodextrin-based formulations used for other azole antifungals.
The antifungal activity of isavuconazole derives from its targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway:
Isavuconazole inhibits lanosterol 14-α demethylase, disrupting ergosterol biosynthesis.
Isavuconazole exerts its primary antifungal effect through potent inhibition of the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol in fungal cell membranes [4] [5] [3]. The molecular structure of isavuconazole features a triazole ring that coordinates with the heme iron in the enzyme's active site, while its extended side chain interacts with the substrate access channel, resulting in high-affinity binding [2]. This interaction blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors (including 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol) and depletion of ergosterol [3].
The consequent disruption of membrane integrity manifests as increased cellular permeability, leakage of intracellular components, and ultimately fungal cell death [5]. The selective toxicity of isavuconazole toward fungal cells derives from the higher affinity for fungal CYP51 compared to human cytochrome P450 enzymes, though mammalian cell demethylation processes can be affected at higher concentrations, contributing to potential adverse effects [3].
Isavuconazole demonstrates a broad spectrum of activity against diverse fungal pathogens, though with significant variation between species and genera. The following table summarizes comprehensive in vitro susceptibility data:
Table 1: In Vitro Antifungal Activity of Isavuconazole Against Yeasts and Molds [6] [1]
| Organism | MIC50 Range (mg/L) | MIC90 Range (mg/L) | Susceptibility Profile |
|---|---|---|---|
| Candida albicans | ≤0.03 | ≤0.03 | Excellent activity, comparable to voriconazole |
| Candida glabrata | 0.06-2 | 0.5-8 | Moderate activity, variable by strain |
| Candida krusei | 0.125-0.5 | 0.25-1 | Good activity |
| Candida auris | 0.5-1 | 1 | Moderate activity, emerging concern |
| Aspergillus fumigatus | ≤0.125-0.5 | ≤0.125-1 | Excellent activity, primary indication |
| Cryptococcus neoformans | ≤0.03 | ≤0.03-0.125 | Excellent activity |
| Rhizopus spp. (Mucorales) | 1 | >8 | Variable activity, species-dependent |
| Lichtheimia spp. (Mucorales) | 4 | 8 | Moderate activity |
| Mucor spp. (Mucorales) | >8 | >8 | Limited activity |
The activity against Mucorales is of particular clinical importance given isavuconazole's approved indication for mucormycosis. Analysis of 52 contemporary Mucorales isolates revealed that isavuconazole (MIC50/90, 2/>8 mg/L) inhibited 59.6% and 71.2% of all isolates at ≤2 mg/L and ≤4 mg/L, respectively [6]. However, significant genus-dependent variation was observed, with the drug inhibiting 85.2% of Rhizopus species, 72.7% of Lichtheimia species, but only 25% of Mucor species at ≤4 mg/L [6]. This variability underscores the importance of species identification and susceptibility testing in managing mucormycosis.
Table 2: Comparative In Vitro Activity Against Mucorales Isolates (n=52) [6]
| Antifungal Agent | MIC50 (mg/L) | MIC90 (mg/L) | Comments |
|---|---|---|---|
| Isavuconazole | 2 | >8 | Variable activity by genus |
| Amphotericin B | 0.5 | 1 | Most consistent activity |
| Posaconazole | 0.5 | 8 | Moderate to good activity |
| Voriconazole | >8 | >8 | Limited activity |
| Echinocandins | >4 | >4 | Limited activity |
When compared to other antifungal agents against Mucorales, amphotericin B demonstrates the highest and most consistent activity (MIC50/90, 0.5/1 mg/L), followed by posaconazole (MIC50/90, 0.5/8 mg/L) [6]. Voriconazole and echinocandins show limited activity against these organisms [6]. The data suggests that isavuconazole occupies an intermediate position with genus-dependent activity, supporting its role primarily as a step-down therapy or when amphotericin B is contraindicated.
Resistance to isavuconazole emerges through several well-characterized mechanisms, with variations observed across fungal species:
CYP51 Mutations: Amino acid substitutions in the target enzyme lanosterol 14-α-demethylase represent the most common resistance mechanism. In Aspergillus fumigatus, mutations such as G54, M220, and G448 are associated with reduced azole susceptibility, including cross-resistance to isavuconazole [3]. The specific mutation profile often determines the degree of resistance and cross-resistance patterns with other azoles.
Efflux Pump Upregulation: Increased expression of membrane transport proteins, particularly ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, enhances drug efflux from fungal cells. This mechanism contributes significantly to resistance in Candida species and results in reduced intracellular accumulation of isavuconazole [3].
Altered Sterol Composition: Some resistant fungal strains modify their sterol biosynthesis pathway to incorporate alternative sterols in place of ergosterol, thereby reducing dependence on the CYP51 enzyme pathway. This adaptation allows limited cellular function even in the presence of lanosterol 14-α-demethylase inhibitors [3].
Biofilm Formation: The formation of fungal biofilms, particularly in Candida species, creates physical and metabolic barriers that reduce antifungal penetration and efficacy. Biofilm-associated cells demonstrate significantly higher tolerance to isavuconazole compared to planktonic cells [7].
The susceptibility profiles and resistance patterns vary considerably across species, necessitating careful consideration in clinical applications and drug development efforts.
For determining minimum inhibitory concentrations (MICs) of isavuconazole against filamentous fungi, the Clinical Laboratory Standards Institute (CLSI) M38 reference method provides standardized protocols [6]:
Methodology:
Inoculum Preparation: Harvest fungal colonies from 7-day cultures on potato dextrose agar. Prepare conidial or sporangiospore suspensions in saline with 0.05% Tween 20. Adjust turbidity to 68-82% transmission at 530 nm, corresponding to approximately 1-5 × 10⁶ CFU/mL, followed by 1:50 dilution in RPMI-1640 medium buffered to pH 7.0 with MOPS.
Drug Dilution Series: Prepare isavuconazole serial dilutions in RPMI-1640 medium at 2× final concentration, typically ranging from 0.015-8 mg/L. Add equal volumes of inoculum suspension to achieve final test concentrations.
Incubation and Reading: Incolate trays at 35°C for 48-72 hours (Mucorales) or 24-48 hours (Aspergillus species). Read MIC endpoints as the lowest concentration showing 100% inhibition (Mucorales) or significant growth reduction (≈50% for Aspergillus).
Quality Control: Include reference strains Candida krusei ATCC 6258, Candida parapsilosis ATCC 22019, and Aspergillus flavus ATCC 204304 with each assay run [6].
This standardized approach ensures reproducibility and allows for meaningful comparisons between isolates and studies. Modifications may be necessary for fastidious organisms or when testing combination therapies.
While primarily an antifungal, this compound has demonstrated promising activity against Acanthamoeba T4 strains, requiring specialized assay protocols [8]:
Trophozoite Susceptibility Testing:
Culture Conditions: Maintain Acanthamoeba strains in PYG medium at 30°C. Harvest trophozoites during logarithmic growth phase.
Drug Exposure: Prepare this compound in concentrations ranging from 50 μM to 0.006 nM. Incubate with 5 × 10⁴ trophozoites/well in 96-well plates for 48 hours at 30°C.
Viability Assessment: Quantify viability using AlamarBlue or MTT assays. Calculate EC₅₀ values using non-linear regression analysis [8].
Cysticidal Activity Testing:
Cyst Formation: Induce encystment in nutrient-free medium over 7-14 days. Confirm cyst formation by microscopic examination.
Drug Challenge: Treat cysts with this compound at higher concentrations (100-200 μM) for 48 hours.
Excystment Assessment: Transfer cysts to nutrient-rich medium and monitor for excystment daily for 7 days. The minimum cysticidal concentration (MCC) is defined as the lowest concentration preventing excystment [8].
This protocol has demonstrated that this compound exhibits potent amebicidal activity at nanomolar concentrations (EC₅₀ 0.001-0.037 μM) against trophozoites, though higher micromolar concentrations (MCC 136-187.5 μM) are required for cysticidal effects [8].
Isavuconazole demonstrates complex pharmacokinetics with significant implications for clinical use:
Table 3: Key Pharmacokinetic Parameters of Isavuconazole [1] [9] [3]
| Parameter | Value | Clinical Significance |
|---|---|---|
| Bioavailability | 98% | Excellent oral absorption |
| Protein Binding | >99% | Highly bound, primarily to albumin |
| Volume of Distribution | ~450 L | Extensive tissue penetration |
| Half-Life | 130 hours | Allows once-daily dosing |
| Clearance | 2.5 L/h | Minimal renal clearance |
| Primary Metabolizing Enzymes | CYP3A4, CYP3A5, UGT | Susceptible to metabolic interactions |
| Renal Excretion | <1% unchanged | Safe in renal impairment |
Isavuconazole functions as both a substrate and moderate inhibitor of CYP3A4, creating potential for numerous drug-drug interactions [9] [3]. Clinical studies have demonstrated that isavuconazole acts as a mild inducer of CYP2B6 (reducing bupropion AUC by 42%) but does not significantly affect CYP1A2, CYP2C8, or CYP2D6 activity [9]. The intravenous formulation lacks solubilizing cyclodextrins, eliminating concerns about cyclodextrin accumulation in patients with renal impairment—a significant advantage over other intravenous azole antifungals [1].
Unlike voriconazole, which requires therapeutic drug monitoring due to nonlinear pharmacokinetics and genetic polymorphisms in metabolism, isavuconazole displays more predictable pharmacokinetics with lower interpatient variability [1]. This characteristic reduces the necessity for routine therapeutic drug monitoring, though monitoring may still be valuable in special populations such as those with severe hepatic impairment, obesity, or those receiving concomitant strong CYP3A4 inducers or inhibitors.
This compound represents a significant advancement in antifungal therapy, particularly for invasive mold infections. Its unique prodrug design successfully addresses formulation challenges associated with poorly water-soluble azole compounds, while its broad spectrum of activity covers both common and emerging fungal pathogens. The predictable pharmacokinetic profile and availability of both intravenous and oral formulations facilitate seamless transition between administration routes in complex patient populations.
Isavuconazonium sulfate is a water-soluble prodrug that is rapidly converted in the bloodstream by esterases to the active moiety, isavuconazole [1] [2] [3].
The antifungal activity of isavuconazole is achieved through the inhibition of the fungal enzyme cytochrome P450-dependent lanosterol 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to:
The following diagram illustrates this mechanism of action and the prodrug conversion:
This compound mechanism of action and prodrug conversion.
In vitro data support the broad activity of isavuconazole against various fungi. The following table summarizes its activity against key pathogens [4] [5]:
| Fungal Pathogen / Group | In Vitro Activity (MIC values) | Notes / Context |
|---|---|---|
| Candida spp. | MIC50 < 0.5 mg/L; MIC90 < 2.0 mg/L [4] | Activity comparable to voriconazole & amphotericin B [4] |
| Cryptococcus neoformans/gattii | MIC: <0.008 to 0.5 mg/L [4] | — |
| Aspergillus spp. | MIC90: 1 µg/mL [4] | Includes activity against A. terreus (amphotericin B resistant) [4] |
| Mucorales | Potentially susceptible [4] | More isolates susceptible to ISA vs. posaconazole in one study [4] |
| Candida auris | Variable [4] | Initiate therapy with an echinocandin pending susceptibility [4] |
Isavuconazole exhibits predictable, linear pharmacokinetics, which distinguishes it from some other azoles [2].
| Property | Description |
|---|---|
| Bioavailability | ≈98% for both oral and intravenous formulations [4] [1] [5]. |
| Protein Binding | >99% (primarily to albumin) [1] [5]. |
| Volume of Distribution | ~450 L, indicating extensive tissue distribution [1]. |
| Half-life | Approximately 130 hours [1]. |
| Route of Elimination | Near-equal fecal (46.1%) and renal (45.5%) excretion of metabolites; <1% of active drug excreted renally [1]. |
| Therapeutic Drug Monitoring | Routine TDM not generally recommended due to predictable PK [4] [2]. May be considered in special situations (obesity, ECMO, pediatric) [4]. |
For researchers, understanding the methodologies behind the key data is crucial. Here are summaries of relevant experimental approaches from the literature.
Protocol 1: In Vitro Susceptibility Testing
Protocol 2: Clinical Trial for Invasive Aspergillosis (SECURE Trial)
Drug-Drug Interactions: Isavuconazole is a moderate inhibitor of CYP3A4. Co-administration can significantly increase the serum levels of drugs metabolized by this pathway, such as sirolimus, tacrolimus, and cyclosporine, requiring dose adjustment and close monitoring of their blood levels [4] [1] [5]. It is a substrate of CYP3A4, so strong inducers (e.g., rifampin, carbamazepine) reduce isavuconazole concentrations and are contraindicated [4] [1] [6].
Adverse Events: Isavuconazole is generally well-tolerated. The most common adverse reactions are gastrointestinal (nausea, vomiting, diarrhea) [4] [6]. A notable characteristic is its association with dose-dependent QTc interval shortening, unlike other azoles which typically cause prolongation. Its clinical significance is unclear, but it should be avoided in patients with familial short QT syndrome [4] [1]. Hepatotoxicity can occur but appears less frequent than with voriconazole [4].
This compound represents a significant advancement in antifungal therapy. Its broad-spectrum efficacy, reliable pharmacokinetics, and manageable safety profile make it a first-line treatment for invasive aspergillosis and mucormycosis, with potential utility in other fungal infections.
The core challenge was that Isavuconazole, a broad-spectrum triazole antifungal, possesses multiple aromatic moieties, resulting in very low solubility in water. This posed a significant barrier to developing an intravenous formulation [1].
Researchers addressed this by designing a water-soluble prodrug, Isavuconazonium sulfate. The design strategy focused on modifying the triazole group of Isavuconazole due to the steric hindrance around the alternative tertiary alcohol group [1]. The key features of the prodrug design are summarized below:
| Design Feature | Chemical Implementation | Rationale & Benefit |
|---|---|---|
| Target for Modification | Triazole ring | Steric hindrance around tertiary alcohol hydroxyl group made modification difficult [1]. |
| Prodrug Type | Acyloxyalkyl triazolium salt | Positively charged triazolium ring and solubilizing group dramatically increase water solubility [1]. |
| Solubilizing Group | Sarcosine ester with 2-aminopyridine ring | Aromatic, electron-withdrawing structure crucial for high water solubility (>100 mg/mL) and rapid enzymatic conversion [1]. |
| Overall Goal | Create a highly soluble precursor that rapidly and completely converts to active drug in vivo | Enables IV formulation; avoids cyclodextrin solubilizers (reduces nephrotoxicity risk); high oral bioavailability (98%) allows for IV-to-oral transition [1] [2]. |
Following administration, this compound undergoes a rapid, two-step enzymatic and chemical conversion to release the active drug, Isavuconazole [1].
The success of the prodrug design is confirmed by experimental and clinical data, which validate the achieved solubility, efficient conversion, and pharmacokinetic performance.
Table 1: Experimental Solubility and Conversion Data
| Parameter | Experimental Finding | Significance / Source |
|---|---|---|
| Water Solubility | >100 mg/mL [1] | Confirms prodrug strategy successfully solved solubility problem. |
| Conversion Half-life | <1 minute (in rat, monkey, and human plasma) [1] | Confirms rapid activation; no intermediate detected. |
| Oral Bioavailability | 98% [3] [2] | Oral capsule is bioequivalent to IV formulation, allowing flexible dosing. |
| Systemic Exposure | Prodrug exposure <1% of Isavuconazole; inactive by-product exposure ~1.3% [2] | Confirms complete conversion and low levels of non-active components. |
Table 2: Methodological Overview of Key Experiments
| Experiment Type | Key Protocol Details | Relevance to Prodrug Validation |
|---|---|---|
| In Vitro Conversion | Incubation of prodrug in plasma from various species (rat, monkey, human); monitoring of prodrug disappearance and active drug appearance [1]. | Demonstrated rapid hydrolysis by esterases and species-specific conversion rates. |
| Pharmacokinetic Studies | Single and multiple-dose studies in humans; comparison of IV and oral routes; measurement of Cmax, tmax, AUC, and half-life [4] [2]. | Established near-complete bioavailability and equivalent exposure from both formulations. |
| Stability & Solubility | Solubility measured in aqueous buffers; stability assessed in buffer solutions across pH range (e.g., pH 1-4) [1] [5]. | Confirmed high solubility and sufficient chemical stability for formulation and shelf-life. |
This compound exemplifies a rational prodrug design where a clear molecular liability (low solubility) was overcome through targeted chemical modification, leading to a clinically successful drug with multiple administration options [1] [2].
Isavuconazonium sulfate represents a significant advancement in antifungal therapy, serving as a water-soluble prodrug that is rapidly converted to the active moiety isavuconazole following administration. This novel triazole antifungal agent has demonstrated substantial efficacy against a broad spectrum of invasive fungal infections, including invasive aspergillosis and invasive mucormycosis, which are associated with high morbidity and mortality in immunocompromised patients. The critical need for reliable quantification of isavuconazole concentrations in biological matrices stems from the well-documented therapeutic challenges in managing invasive fungal diseases, particularly in patients with variable pharmacokinetics or those receiving concomitant medications that may alter drug exposure. [1] [2]
The pharmacological profile of isavuconazole is characterized by predictable pharmacokinetics with high oral bioavailability and dose-proportional exposure, distinguishing it from other triazole antifungals that often exhibit significant interpatient variability. Unlike voriconazole and posaconazole, which require routine therapeutic drug monitoring (TDM) due to their narrow therapeutic windows and unpredictable pharmacokinetics, isavuconazole demonstrates more consistent exposure relationships. However, certain clinical scenarios still warrant concentration monitoring, including suspected malabsorption, drug-drug interactions, breakthrough infections, or assessment of medication adherence. The development of robust bioanalytical methods for isavuconazole quantification is therefore essential for optimizing clinical outcomes in these complex patient populations. [1] [3]
Table 1: Key Properties of Isavuconazole Compared to Other Triazole Antifungals
| Property | Isavuconazole | Voriconazole | Posaconazole |
|---|---|---|---|
| Bioavailability | High (>90%) | High with variable absorption | Variable (improved with new formulation) |
| TDM Requirement | Limited specific scenarios | Routine recommended | Routine recommended |
| QTc Prolongation | Minimal risk | Significant risk | Moderate risk |
| Primary Indications | Invasive aspergillosis, mucormycosis | Invasive aspergillosis, candidiasis | Prophylaxis, refractory infections |
| Elimination Half-life | 56-104 hours | 6-24 hours | 15-35 hours |
The quantification of isavuconazole requires specific analytical standards and specialized equipment to ensure accurate and reproducible results. For optimal performance, researchers should procure isavuconazole reference standard (≥98% purity) and the deuterated internal standard isavuconazole-d4 (≥98% purity) from certified reference material suppliers. These standards should be stored at -20°C protected from light to maintain stability. HPLC-grade methanol, acetonitrile, and formic acid (≥99% purity) are essential for mobile phase preparation, while dimethyl sulfoxide (DMSO) serves as an effective solvent for stock solution preparation due to its excellent dissolving properties for isavuconazole. Blank human plasma or serum from healthy donors should be screened for absence of interfering substances before use in preparing calibrators and quality control samples. [1] [4]
The instrumentation platform for this method consists of a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography system. Specifically, the method has been successfully implemented using a Voyager TSQ Quantum triple quadrupole instrument (Thermo Fisher Scientific, San Jose, California, United States) interfaced with an Ultimate 3000 chromatography system. The system requires two liquid chromatography pumps, an autosampler maintained at 4°C to ensure sample stability, and a column oven for temperature control during separation. For trapping configurations, an additional loading pump is necessary for online sample cleanup and concentration. Data acquisition and processing are typically handled by dedicated software such as LCQuan 2.7 or equivalent platforms that support multiple reaction monitoring (MRM) method development and quantitative analysis. [1]
The chromatographic separation of isavuconazole employs a dual-column approach consisting of a trapping column for initial purification and an analytical column for final separation. The trapping column (POROS R1 20, 2.1 × 30 mm, Thermo Fisher Scientific) serves to concentrate the analyte and remove interfering matrix components before transfer to the analytical column (Luna 5-μm Phenyl-Hexyl column 100Å 50 × 2.1 mm, Phenomenex, Aschaffenburg, Germany). The mobile phase system consists of three components: mobile phase 1 (5:95 v/v ACN/water) for loading and washing on the trapping column, while separation on the analytical column utilizes a binary gradient with mobile phase 2 (0.1% formic acid in MS grade water) and mobile phase 3 (0.1% formic acid in MS grade ACN). The gradient program initiates at 20% mobile phase 3, increasing to 95% over 3 minutes, holding for 1.5 minutes, then re-equilibrating to initial conditions for 1.5 minutes, with a constant flow rate of 0.4 mL/min throughout the separation process. [1]
Mass spectrometric detection is performed in positive ionization mode with the following source parameters: spray voltage of 3500V, vaporizer temperature of 300°C, sheath gas pressure of 40 arbitrary units, ion sweep gas pressure of 2 arbitrary units, and capillary temperature of 270°C. Detection employs multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for isavuconazole (m/z 438.1→214.9 quantifier; m/z 438.1→368.9 qualifier) and the internal standard isavuconazole-d4 (m/z 442.1→218.9 quantifier; m/z 442.1→372.9 qualifier). Optimal collision energies for these transitions typically range from 20-25 eV, with tube lens offsets optimized for maximum signal intensity. Dwell times of 100-200 ms per transition provide sufficient data points for accurate peak integration while maintaining adequate monitoring of all transitions within the retention time window. [1] [4]
Table 2: LC-MS/MS Instrument Parameters for Isavuconazole Quantification
| Parameter | Setting | Parameter | Setting |
|---|---|---|---|
| Ionization Mode | Positive ESI | Sheath Gas | 40 arb |
| Spray Voltage | 3500 V | Auxiliary Gas | 10 arb |
| Vaporizer Temp | 300°C | Scan Type | MRM |
| Capillary Temp | 270°C | Isavuconazole Transition | 438.1→214.9 |
| Collision Energy | 20-25 eV | Internal Standard Transition | 442.1→218.9 |
Proper specimen collection is paramount for obtaining accurate and reproducible isavuconazole concentrations. Blood samples should be collected in tubes without separator gel, as studies have demonstrated that isavuconazole concentrations can be significantly lower after incubation in serum tubes with separator gel at room temperature. For plasma collection, draw 4-5 mL whole blood into EDTA tubes (note that ACD and sodium heparin tubes are not acceptable alternatives), then separate plasma by centrifugation within 30 minutes of collection. For serum collection, draw 4-5 mL whole blood into red top tubes, allow to clot for 30-60 minutes, then centrifuge to isolate serum. Following separation, transfer 1 mL of plasma or serum to a sterile, screw-top tube without gel. Specimens can be stored at ambient temperature (15-25°C) for up to 3 days, refrigerated (2-8°C) for up to 14 days, or frozen (-15 to -25°C) in a pour-off tube for up to 30 days while maintaining analyte stability. [1] [4]
The sample extraction procedure utilizes protein precipitation with methanol, which provides efficient recovery of isavuconazole while effectively removing interfering proteins from serum or plasma samples. Begin by aliquoting 20 µL of calibrators, quality control samples, or patient samples into appropriately labeled microcentrifuge tubes. Add 100 µL of ice-cold methanol containing the internal standard (isavuconazole-d4 at a concentration of 1 mg/mL) to each tube. Vortex the mixtures vigorously for 30-60 seconds to ensure complete protein precipitation and adequate integration of the internal standard. Following vortexing, centrifuge the samples at 24,000 × g for 5 minutes at 4°C to compact the protein pellet and generate a clear supernatant. Carefully transfer the supernatant to a clean container and perform a tenfold dilution with 5% acetonitrile in water to minimize solvent effects and improve chromatographic performance. Finally, load 10 µL of the diluted extract onto the LC-MS/MS system for analysis. This extraction method consistently demonstrates recovery rates between 93.9% and 102.7% across the analytical range, indicating efficient and reproducible analyte extraction. [1]
Sample Preparation Workflow for Isavuconazole LC-MS/MS Analysis
Rigorous method validation following regulatory guidelines demonstrates that the LC-MS/MS method for isavuconazole quantification meets acceptable standards for precision, accuracy, and sensitivity. The method exhibits linearity over a concentration range of 0.2 to 12.8 mg/L, with a coefficient of determination (r²) consistently exceeding 0.999. The limit of quantification (LOQ) is established at 0.1 µg/mL with imprecision <10%, while the limit of detection (LOD), defined as the concentration producing a signal three times higher than average background noise, falls below this value. Precision studies reveal within-run coefficients of variation (CVs) ranging between 1.4% and 2.9%, while between-run CVs range between 1.5% and 3.0%, well within the acceptance criterion of ≤15%. Accuracy assessments demonstrate recovery rates between 93.9% and 102.7% across three concentration levels (0.5, 2.5, and 10 mg/L), confirming minimal matrix effects and consistent extraction efficiency. [1]
Stability evaluations under various conditions provide essential information for proper sample handling and storage. Isavuconazole in serum remains stable for at least 3 days at room temperature with daylight exposure, facilitating routine clinical sample transport and processing. For longer-term storage, samples maintain stability for up to 14 days refrigerated (2-8°C) and 30 days frozen (-15 to -25°C). Notably, samples stored in tubes with separator gel show significantly reduced concentrations after 18 hours at room temperature, decreasing by approximately 20-35% across concentrations of 1.7, 4.6, and 12.8 mg/L. This finding underscores the importance of proper collection tube selection to avoid absorption-related losses that could compromise clinical interpretation. [1] [4]
Table 3: Method Validation Parameters for Isavuconazole LC-MS/MS Assay
| Validation Parameter | Result | Acceptance Criterion |
|---|---|---|
| Linear Range | 0.2-12.8 mg/L | r² ≥ 0.99 |
| Within-Run Precision (CV%) | 1.4-2.9% | ≤15% |
| Between-Run Precision (CV%) | 1.5-3.0% | ≤15% |
| Accuracy (Recovery%) | 93.9-102.7% | 85-115% |
| LOD | <0.1 µg/mL | Signal:Noise ≥3:1 |
| LOQ | 0.1 µg/mL | CV <10% |
| Room Temperature Stability | 3 days | Concentration change <15% |
An extensive interlaboratory study evaluating the accuracy and reproducibility of isavuconazole plasma concentration assays across 27 European laboratories provides valuable insights into real-world method performance. This round-robin exercise included laboratories using LC-MS/MS (n=15), LC-UV (n=9), LC-FL (n=1), and bioassay (n=2) methodologies. For samples with nominal concentrations of 1000, 1700, 2500, and 4000 ng/mL, the mean determined concentrations were 1007, 1710, 2528, and 3898 ng/mL, respectively, in the first round. In the second round, for nominal concentrations of 1200, 1800, 2400, and 4000 ng/mL, mean determined concentrations were 1411, 2111, 2789, and 4723 ng/mL, respectively. Overall, 10 laboratories (4 using LC-MS/MS, 5 using LC-UV, and 1 using bioassay) consistently reported results within 15% of nominal concentrations, while 7 laboratories (3 using LC-MS/MS, 3 using LC-UV, and 1 using LC-FL) consistently exceeded the upper 15% margin. These findings highlight the importance of method harmonization and rigorous quality control practices across laboratories performing isavuconazole therapeutic drug monitoring. [3]
The validated LC-MS/MS method for isavuconazole quantification has been successfully implemented in clinical practice to support therapeutic drug monitoring, particularly in specialized patient populations. The clinical utility of isavuconazole monitoring is most evident in patients with life-threatening fungal infections such as invasive aspergillosis and invasive mucormycosis, where optimal drug exposure is critical for successful outcomes. While isavuconazole generally exhibits more predictable pharmacokinetics than other triazole antifungals, specific clinical scenarios warrant concentration monitoring, including suspected malabsorption, managing drug-drug interactions, assessing adherence, evaluating therapeutic failure, or treating patients with extreme body weight or altered organ function. For optimal monitoring, blood samples should be obtained as trough concentrations immediately before the next dose, typically 1-2 weeks after therapy initiation, and repeated following any significant change in patient status or medication regimen. [1] [4]
Comparative clinical studies have illuminated the relative advantages of isavuconazole in real-world settings. A retrospective matched cohort study evaluating 100 patients receiving isavuconazole, voriconazole, or posaconazole demonstrated that isavuconazole treatment resulted in significantly fewer composite safety events (24.2%) compared to voriconazole (55.9%) and posaconazole (39.4%). This improved safety profile was primarily driven by reduced incidence of QTc prolongation, with no significant differences observed in mortality, length of stay, readmission, or infection recurrence between the treatment groups. Additionally, the overall medication cost, including therapeutic drug monitoring, did not significantly differ between the three antifungal options, supporting the cost-effectiveness of isavuconazole in clinical practice. [2] [5]
Comprehensive tissue distribution studies using quantitative whole-body autoradiography have provided valuable insights into the penetration characteristics of isavuconazole following administration of the prodrug this compound. Research conducted in pigmented rats revealed that radioactivity derived from 14C-labeled this compound was detectable in 56 of 65 tissue/fluid specimens within 1 hour after a single oral dose. The highest maximum concentrations were observed in bile (66.6 μg eq/g) and liver (24.7 μg eq/g), while the lowest concentrations were found in bone (0.070 μg eq/g) and eye lens (0.077 μg eq/g). Most tissue concentrations exceeded those in blood at assessment times <24 hours post-dose, indicating extensive tissue partitioning of drug-derived radioactivity. By 144 hours post-dose, radioactivity became undetectable in most tissues, though it persisted in liver until 336 hours and in adrenal gland tissues until 672 hours. Importantly, comparative studies of brain penetration demonstrated that isavuconazole achieves concentration/plasma concentration ratios of approximately 1.8:1, suggesting effective blood-brain barrier penetration and potential utility in central nervous system fungal infections. [6]
Isavuconazole Metabolic Activation and Tissue Distribution Pathway
The LC-MS/MS quantification method for isavuconazole detailed in these application notes and protocols provides a robust, sensitive, and specific approach for therapeutic drug monitoring and pharmacokinetic studies. The method demonstrates excellent analytical performance with precision, accuracy, and recovery metrics meeting regulatory acceptance criteria across a clinically relevant concentration range of 0.2 to 12.8 mg/L. The dual-column chromatographic approach effectively minimizes matrix effects while achieving efficient separation of isavuconazole from potentially interfering substances. Proper sample handling procedures, including the use of collection tubes without separator gel and adherence to established stability conditions, are essential for maintaining analyte integrity and generating reliable results.
The comprehensive validation data and cross-laboratory comparison studies support the implementation of this methodology in clinical and research settings where accurate quantification of isavuconazole concentrations is required. The documented tissue distribution characteristics and clinical experience with isavuconazole monitoring provide valuable context for interpreting concentration results and optimizing antifungal therapy in complex patient populations. As the clinical utilization of isavuconazole continues to expand, this detailed protocol serves as an essential resource for laboratories establishing this important assay, ultimately contributing to improved patient care through personalized antifungal therapy.
Isavuconazonium sulfate, a water-soluble prodrug, is rapidly converted in the blood to the active metabolite isavuconazole (ISA), a second-generation broad-spectrum triazole antifungal agent. With its approval for invasive aspergillosis and invasive mucormycosis, ISA has emerged as a critical therapeutic option for serious fungal infections, particularly given its availability as both intravenous and oral formulations with nearly 98% bioavailability. The population pharmacokinetic (popPK) modeling of ISA plays a pivotal role in optimizing dosing regimens for diverse patient populations, identifying factors contributing to pharmacokinetic variability, and supporting model-informed precision dosing approaches in clinical practice. Unlike other triazoles, ISA exhibits favorable pharmacokinetic properties including minimal food effects, no requirement for gastric acid for absorption, and predictable exposure across multiple patient populations, making it an ideal candidate for popPK analysis [1].
The expanded use of popPK modeling in drug development has been facilitated by advances in nonlinear mixed-effects modeling software and methodologies, allowing researchers to simultaneously analyze sparse data collected during routine clinical care alongside rich data from controlled clinical trials. For ISA, popPK models have been instrumental in quantifying interindividual variability, identifying significant covariates that influence drug exposure, and supporting regulatory approvals including the extension to pediatric patients. These models provide the foundation for Monte Carlo simulations that predict drug exposure under various dosing scenarios, enabling clinicians to optimize therapy for specific patient subpopulations without the need for costly and time-consuming clinical trials [2] [3].
A systematic review of literature published through March 2023 identified six robust popPK studies for isavuconazole encompassing healthy volunteers and various patient populations, including those with invasive fungal infections, malignant tumors, neutropenia, and solid organ transplantation. These studies collectively analyzed data from 981 individuals aged 17 to 87 years, incorporating a diverse racial representation of Caucasians, Asians, and Blacks. Dosing regimens across studies typically followed the approved administration protocol: 200 mg every 8 hours for the first 48 hours (loading dose) followed by 200 mg once daily (maintenance dose) [1].
Table 1: Characteristics of Included Population Pharmacokinetic Studies of Isavuconazole
| Study Population | Sample Size | Demographics | Dosing Regimen | Model Type |
|---|---|---|---|---|
| VITAL Trial Patients | 136 | Mixed races; renal impairment | 200mg Q8H (48h) → 200mg QD | Two-compartment |
| Healthy Volunteers & Patients | 189 (healthy) 232 (patients) | Age 19-85; mixed races | 40-400mg single/multiple doses | Two-compartment |
| Hepatic Impairment | 99 total | Mild-moderate liver disease | Single 100mg dose | Two-compartment |
| Elderly vs Nonelderly | 48 | Age 19-85 | Single 200mg dose | Two-compartment |
| Solid Organ Transplant | 79 | Mean age 53.9 years | 200mg Q8H (48h) → 200mg IV | Two-compartment |
All developed popPK models consistently employed a two-compartment structural model with first-order elimination. For oral formulations, the absorption process was most frequently characterized using a Weibull absorption function, which provides greater flexibility in capturing complex absorption patterns compared to standard first-order absorption models. This structural model choice effectively described the characteristic multiphasic disposition of ISA, which demonstrates extensive tissue distribution with a mean steady-state volume of distribution of approximately 450 liters and a prolonged elimination half-life ranging from 56 to 104 hours [1] [3].
The popPK analyses systematically identified several patient factors that significantly influence ISA exposure, enabling more personalized dosing approaches. Body mass index (BMI) emerged as the most frequently identified covariate, followed by total body weight, lean body mass, race, sex, and population type (healthy volunteers versus patients). Notably, one analysis revealed that clearance was approximately 36% lower in Asian populations compared to Caucasians, suggesting potential ethnic differences in drug metabolism or disposition. Creatinine clearance, surprisingly, did not demonstrate a significant effect on ISA clearance, supporting the current labeling that no dose adjustment is necessary in patients with renal impairment, including those with end-stage renal disease requiring hemodialysis [1] [3].
Table 2: Key Covariate Effects Identified in Isavuconazole Population Pharmacokinetic Models
| Covariate | Effect on Pharmacokinetic Parameters | Clinical Implications |
|---|---|---|
| Race | Clearance 36% lower in Asians vs Caucasians | Potential for ethnicity-based dosing adjustments |
| Body Size Metrics (BMI, TBW, LBM) | Impact on volume of distribution | Weight-based dosing may be beneficial in extremes of body weight |
| Hepatic Function | Moderate impairment (Child-Pugh B) increases exposure | Monitoring recommended in severe hepatic impairment |
| Population Type | Differences between healthy volunteers and patients | Disease state influences pharmacokinetics |
| Age and Sex | Minor effects observed | No dose adjustment recommended |
The clinical relevance of these covariate effects was further assessed through probability of target attainment (PTA) analyses using Monte Carlo simulations. These simulations demonstrated that the standard dosing regimen achieves adequate drug exposure in >90% of simulated patients for minimum inhibitory concentration (MIC) values up to 1 mg/L according to European Committee on Antimicrobial Susceptibility Testing methodology. This comprehensive covariate analysis provides valuable insights for clinicians managing special populations and underscores the utility of popPK modeling in identifying factors with potential clinical significance [3].
The development of a robust popPK model begins with the identification of an appropriate structural model that accurately describes the time course of drug concentrations in the population of interest. For isavuconazole, all published models have utilized a two-compartment structural model with first-order elimination, reflecting its characteristic polyexponential disposition kinetics. The absorption phase for oral administration has been most successfully characterized using a Weibull absorption function, which offers greater flexibility than simple first-order absorption by accommodating various absorption shapes through the inclusion of a shape parameter. This structural model parameterization typically includes clearance (CL), central volume of distribution (V1), intercompartmental clearance (Q), and peripheral volume of distribution (V2) as the fundamental parameters [1] [2].
Parameter estimation in popPK modeling employs the nonlinear mixed-effects approach, which simultaneously estimates both fixed effects (population typical values) and random effects (interindividual, interoccasion, and residual variability). The objective function value (OFV), calculated as minus twice the log-likelihood of the data, serves as a key metric for model comparison, with lower values indicating better model fit. During structural model development, the Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) are commonly used to compare candidate models while penalizing for increasing complexity:
where np represents the number of parameters in the model and N is the number of observations. A difference in BIC of >10 between models is considered "very strong" evidence in favor of the model with the lower BIC, while differences of 2-6 represent "positive" evidence [2].
The statistical model component accounts for the unexplained variability in the population and consists of three primary elements: interindividual variability (IIV), interoccasion variability (IOV), and residual unexplained variability (RUV). IIV describes the variability of pharmacokinetic parameters between individuals and is typically modeled using an exponential error structure according to the following equation:
where P_i is the parameter value for individual i, P_pop is the population typical value, and η_i represents the individual-specific random effect following a normal distribution with mean zero and variance ω². IOV accounts for variability within the same individual on different occasions, while RUV encompasses measurement error, model misspecification, and other unexplained sources of variability. For ISA, the proportional error model has been successfully implemented to characterize RUV, which assumes the residual error is proportional to the predicted concentration [2].
The high protein binding characteristics of ISA (>99%) present special considerations for the statistical model. While most assays measure total drug concentrations (bound plus unbound), the pharmacologically active fraction is the unbound drug. In cases where substantial variability in protein binding is anticipated (e.g., in critically ill patients with hypoalbuminemia), the model may need to incorporate binding relationships to accurately describe the exposure-response relationship. Additionally, the potential for nonlinear protein binding at therapeutic concentrations should be evaluated, particularly given the high binding percentage of ISA [2].
Covariate analysis aims to identify and quantify relationships between patient-specific factors and pharmacokinetic parameters, thereby explaining a portion of the IIV. The standard approach involves a stepwise covariate modeling procedure, beginning with the development of a base model without covariates, followed by forward inclusion and backward elimination steps. During forward inclusion, covariates are individually added to the base model, and those producing a reduction in OFV greater than a predefined significance level (typically p<0.05, corresponding to ΔOFV>3.84 for 1 degree of freedom) are retained. The backward elimination step then removes covariates one by one, with only those requiring a significant increase in OFV (typically p<0.01, ΔOFV>6.63) to be removed retained in the final model [1] [3].
For continuous covariates such as total body weight, the standard power function is typically used:
where θ represents the estimated exponent describing the magnitude of the covariate effect. For categorical covariates such as race or sex, the relationship is modeled using proportional adjustment factors:
where θ represents the fractional change in the parameter for a specific category. The most influential covariates identified in ISA popPK models include body size metrics (weight, BMI, lean body weight), race, and hepatic function, while age and sex have demonstrated relatively minor effects [1].
Multiple software platforms are available for popPK model development, with NONMEM (Nonlinear Mixed Effects Modeling) being the most widely used in the literature for ISA. Other popular options include Monolix, Phoenix NLME, and the open-source package nlmixr for R. The choice of software often depends on institutional preferences, user familiarity, and regulatory considerations. Estimation algorithms commonly employed include First-Order Conditional Estimation (FOCE) and Stochastic Approximation Expectation Maximization (SAEM), with the latter generally providing more accurate estimates of random effects parameters, particularly for complex models [2].
Recent advances have introduced machine learning approaches to automate popPK model development, potentially reducing development time from weeks to days while improving model quality. These systems, such as the pyDarwin framework, employ Bayesian optimization with random forest surrogates combined with exhaustive local search to efficiently explore the vast model space. Such automated approaches have demonstrated capability to identify model structures comparable to manually developed expert models while evaluating fewer than 2.6% of the models in the search space, representing a promising advancement for accelerating popPK analyses [4].
Figure 1: Workflow for Population Pharmacokinetic Model Development. This diagram illustrates the iterative process of popPK model building, beginning with data preparation and progressing through base model development, covariate analysis, and model validation before final application. The red arrow indicates the potential need to return to earlier stages if validation criteria are not met [2] [5].
Internal validation methods are essential for ensuring the robustness and predictive performance of the developed popPK model. Goodness-of-fit (GOF) plots represent the fundamental approach for assessing model performance, including observed versus population-predicted concentrations (PRED), observed versus individual-predicted concentrations (IPRED), conditional weighted residuals (CWRES) versus time, and CWRES versus predictions. These graphical evaluations allow for the identification of systematic biases, inadequacies in the structural model, and misspecification of variance models. For a well-performing model, the observations should scatter randomly around the line of identity in PRED and IPRED plots, and residuals should be evenly distributed around zero with no apparent trends [5].
Visual predictive checks (VPCs) provide another critical internal validation tool by comparing the distribution of observed data with model-based simulations. Typically, 500-1000 datasets are simulated using the final model parameters, and the percentiles of the observed data (e.g., 5th, 50th, and 95th) are overlaid on the corresponding prediction intervals from the simulated data. Adequate model performance is indicated when the observed percentiles fall within the confidence intervals of the simulated percentiles. For ISA models, VPCs have demonstrated good predictive performance across the concentration-time profile, confirming the suitability of the two-compartment structure with Weibull absorption [5].
Nonparametric bootstrap analysis is routinely employed to evaluate the precision and stability of parameter estimates. This technique involves repeatedly sampling the original dataset with replacement (typically 1000 times) and re-estimating model parameters for each bootstrap sample. The resulting distribution of parameter estimates provides nonparametric confidence intervals, which should include the original parameter estimates from the full dataset. Successful bootstrap analysis, with minimal convergence failures and narrow confidence intervals, supports the robustness of the final model parameter estimates [5].
External validation represents the most stringent approach for evaluating model performance, assessing the model's predictive ability in an independent dataset not used for model development. This process involves applying the final model to new data and evaluating its predictive performance using metrics such as mean prediction error (MPE) for bias and root mean squared error (RMSE) for precision. For ISA models, external validation has been performed in some studies by withholding a portion of the data during model development and subsequently testing predictive performance, though opportunities remain for more extensive external validation across diverse clinical settings [1].
The prediction-corrected VPC (pcVPC) has emerged as a valuable tool for models developed with rich datasets that are intended for sparse data applications, as it normalizes predictions and observations by the typical population prediction for each time point, thereby removing the variability due to dose and covariate differences across individuals. This approach is particularly relevant for ISA models intended for therapeutic drug monitoring applications or model-informed precision dosing in clinical practice. Additionally, normalized prediction distribution errors (NPDE) provide a more rigorous statistical assessment of model performance by accounting for the full distribution of predictions rather than just selected percentiles [5].
Model qualification for regulatory submission requires comprehensive documentation of the model development process, including detailed rationale for all decisions regarding structural model selection, covariate relationships, and variance models. The U.S. Food and Drug Administration and other regulatory agencies expect a sensitivity analysis demonstrating that final parameter estimates are not unduly influenced by outliers or specific individuals in the dataset. For ISA, the consistent structural model across multiple independent studies and populations provides strong evidence of model validity and supports its use in regulatory decision-making [1] [5].
PopPK models of ISA have enabled model-informed precision dosing approaches that optimize therapeutic outcomes while minimizing toxicity risks. Through Monte Carlo simulations, these models can predict drug exposure for specific patient subpopulations, guiding dosing adjustments in clinical scenarios not fully addressed in clinical trials. For example, simulations have confirmed that the standard dosing regimen achieves target exposure in >90% of patients with invasive aspergillosis for MIC values up to 1 mg/L, providing confidence in the regimen's efficacy across most clinical isolates. Additionally, the identification of race-based differences in clearance has informed considerations for dose adjustments in Asian populations, though formal recommendations require further clinical validation [1] [6].
The application of popPK models extends to special populations with altered physiology that may affect drug exposure. While current labeling indicates that no dose adjustment is necessary for renal impairment or mild to moderate hepatic impairment, popPK models provide the foundation for more nuanced recommendations. For instance, in obese patients, the observed effects of body size on volume of distribution may support weight-based dosing for individuals at the extremes of body weight, though clinical outcome studies are needed to confirm the benefits of such approaches. Similarly, models can inform dosing in pediatric patients, leveraging allometric scaling to bridge from adult pharmacokinetics [1] [7].
Despite significant advances in ISA popPK modeling, several knowledge gaps remain that warrant further investigation. The current literature highlights the need for additional studies in patients with severe hepatic impairment (Child-Pugh Class C), as existing models have limited data in this population. Similarly, more research is needed to characterize ISA pharmacokinetics in patients receiving extracorporeal membrane oxygenation (ECMO) or other forms of organ support, where altered physiology and drug-circuit interactions may significantly impact drug exposure [1].
The integration of pharmacodynamic relationships into popPK models represents another important frontier for research. While current models effectively describe drug exposure, enhanced understanding of the exposure-response relationships for both efficacy and safety endpoints would strengthen the rationale for therapeutic drug monitoring in specific clinical scenarios. Additionally, further exploration of the relationship between unbound drug concentrations and antifungal activity may be valuable, particularly in critically ill patients with altered protein binding. The development of mechanistic models that incorporate immunological status and pathogen susceptibility could further individualize antifungal therapy and improve outcomes in this challenging patient population [1] [3].
Table 3: Knowledge Gaps and Future Research Directions in Isavuconazole PopPK
| Research Area | Current Status | Future Needs |
|---|---|---|
| Severe Hepatic Impairment | Limited data available | PopPK studies in Child-Pugh Class C patients |
| ECMO and Critical Care | No dedicated studies | Characterization in extracorporeal support |
| Obese Population | Covariate effects identified | Weight-based dosing validation studies |
| Exposure-Response Relationships | Efficacy relationships established | Safety correlation and TDM targets |
| Special Formulations | Standard formulations characterized | Alternative delivery systems |
Population pharmacokinetic modeling of isavuconazole has substantially advanced our understanding of the factors influencing drug exposure and variability in diverse patient populations. The consistent identification of a two-compartment model with Weibull absorption across multiple independent studies provides strong evidence for this structural model's validity. The comprehensive covariate analyses have revealed important clinical factors affecting ISA pharmacokinetics, notably racial differences in clearance and the effects of body size on volume of distribution, while confirming that renal impairment requires no dose adjustment.
These models have enabled model-informed drug development and support regulatory decisions, including the extension of ISA labeling to pediatric patients. The application of popPK models through Monte Carlo simulations has demonstrated the robustness of the standard dosing regimen across most patient subpopulations and provided pharmacodynamic justification for MIC breakpoints. Future research should focus on addressing knowledge gaps in special populations, validating emerging applications such as model-informed precision dosing, and exploring innovative methodologies including machine learning approaches to further enhance the efficiency and predictive performance of popPK modeling in antifungal drug development.
Originally, isavuconazole's predictable pharmacokinetics did not support routine TDM. However, recent evidence confirms that significant exposure variability occurs in specific patient populations, making TDM crucial for precision dosing [1] [2].
TDM is particularly warranted in the following scenarios to prevent subtherapeutic or potentially toxic levels:
The table below summarizes key patient factors that impact isavuconazole pharmacokinetics and should trigger consideration for TDM.
| Factor | Impact on Isavuconazole Exposure | Rationale & Evidence |
|---|---|---|
| High BMI / Body Weight | Reduced exposure [1] [2] | Higher volume of distribution; obese patients had significantly lower trough concentrations [2]. |
| Critical Illness | Variable, risk of underexposure [2] | Pathophysiological changes (e.g., capillary leak, organ dysfunction) alter pharmacokinetics. |
| Extracorporeal Support (ECMO, RRT) | Reduced exposure [1] | Drug sequestration or clearance by circuits. |
| Prolonged Therapy | Increased exposure over time [1] [2] | Drug accumulation; overexposure rates rise significantly after 28 days of therapy [2]. |
| Liver Dysfunction | Increased exposure [1] | Reduced metabolism via CYP3A4/5. |
| Age and Race | Increased exposure (older age, Asian race) [1] | Potential differences in metabolic capacity and body composition. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for isavuconazole TDM due to its high specificity, precision, and ability to multiplex [3] [4].
Proper sample handling is critical for accurate results.
The following workflow details a robust protein precipitation and LC-MS/MS analysis method, adapted from published procedures [3] [4].
The following table outlines key analytical performance characteristics for a validated isavuconazole LC-MS/MS assay, compiled from literature [3] [4].
| Parameter | Target / Performance | Citation |
|---|---|---|
| Linearity | 0.2 - 12.8 mg/L (r² > 0.999) | [4] |
| Within-Run Precision | CV 1.4% - 2.9% | [4] |
| Between-Run Precision | CV 1.5% - 3.0% | [4] |
| Recovery | 93.9% - 102.7% | [4] |
| Limit of Quantification (LOQ) | 0.1 - 0.2 mg/L | [3] [4] |
Further research is needed to fully standardize isavuconazole TDM. Key areas include:
The table below summarizes two validated methods for quantifying isavuconazole in human plasma, as applied in recent clinical and research settings.
| Parameter | HPLC-MS/MS Method (Healthy Subjects) | UPLC-UV Method (Clinical TDM) |
|---|---|---|
| Application Context | Pharmacokinetic study in healthy Chinese subjects [1] | TDM in critically ill and hematologic patients [2] [3] |
| Sample Matrix | Human plasma | Human plasma |
| Sample Preparation | Protein precipitation with acetonitrile [1] | Protein precipitation with acetonitrile [2] [3] |
| Analytical Column | LC-20ADXR Plus C18 column [1] | Luna Omega C18 column (1.6 μm; 2.1 mm × 50 mm) [2] [3] |
| Mobile Phase | Gradient elution with 0.01% formic acid and acetonitrile [1] | Isocratic, 55/45 mixture of 0.5% formic acid and acetonitrile [2] [3] |
| Detection | Triple Quad 4500 MS with MRM [1] | UV detection at 285 nm [2] [3] |
| Linear Range | 4 - 4000 ng/mL [1] | 0.25 - 15.0 μg/mL (equivalent to 250 - 15,000 ng/mL) [2] [3] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL [1] | 0.25 μg/mL (250 ng/mL) [2] [3] |
| Internal Standard | Isavuconazole-d4 [1] | Not used [2] [3] |
| Key Validation Results | Good linearity (R² ≥0.9801); stability confirmed (e.g., 53 days at -20°C) [1] | LLOQ precision RSD 8.33%; accuracy RE -8.11%; extraction efficiency 92-104% [2] [3] |
Here are the detailed experimental protocols for the bioanalytical methods summarized above.
This method is designed for high sensitivity and throughput in pharmacokinetic studies [1].
Sample Preparation (Protein Precipitation):
Chromatographic Conditions:
Mass Spectrometric Detection (MRM):
This method offers a robust and accessible option for clinical laboratories where mass spectrometry is not available [2] [3].
Sample Preparation (Protein Precipitation):
Chromatographic Conditions:
The following diagrams illustrate the general workflow for bioanalysis and the logical process for selecting the appropriate method.
Bioanalytical Workflow for Isavuconazole
Guide to Method Selection
Invasive aspergillosis represents a significant threat to immunocompromised patients, particularly those with hematologic malignancies, solid organ transplantation, or stem cell transplantation. The incidence of invasive fungal infections has been steadily increasing in recent years due to expanding immunocompromised populations and extended geographic ranges of endemic fungi. [1] Among the available antifungal agents, isavuconazonium sulfate has emerged as an important therapeutic option since its approval by the FDA in 2015. This prodrug is rapidly converted to the active moiety isavuconazole, a broad-spectrum triazole antifungal that demonstrates potent activity against Aspergillus species and other medically significant fungi. [2]
The treatment landscape for invasive aspergillosis has evolved significantly with the introduction of newer azole antifungals. According to recent guidelines assessed using the AGREE II instrument, voriconazole and isavuconazole are now recommended as first-line therapy for invasive aspergillosis. [1] The 2024 American Thoracic Society Clinical Practice Guideline provides a conditional recommendation for patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy, though this is based on low-quality evidence. [3] Isavuconazole's position in therapeutic guidelines has been strengthened by its demonstrated non-inferiority to voriconazole in clinical trials, coupled with its potentially favorable safety profile. [2]
The standard dosing regimen for this compound in adult patients with invasive aspergillosis follows a specific loading and maintenance sequence designed to rapidly achieve therapeutic plasma concentrations. The loading phase consists of one 372 mg dose (equivalent to 200 mg of isavuconazole) administered every 8 hours for six doses (48 hours total). [4] Following completion of the loading phase, the maintenance phase begins 12-24 hours after the last loading dose with one 372 mg dose administered once daily. [4] This structured approach ensures that therapeutic levels are reached quickly while maintaining effective concentrations throughout the treatment course.
Formulation equivalence is an important consideration in dosing calculations. Each 372 mg vial or capsule of this compound delivers 200 mg of the active moiety isavuconazole. [4] Similarly, the 186 mg strength is equivalent to 100 mg of isavuconazole, and the 74.5 mg strength equals 40 mg of isavuconazole. [4] This consistent proportionality allows for flexible dosing strategies while maintaining accurate delivery of the active therapeutic component across different formulations.
Table 1: Adult Dosing Regimen for this compound in Invasive Aspergillosis
| Phase | Dose | Frequency | Duration | Notes |
|---|---|---|---|---|
| Loading | 372 mg (200 mg isavuconazole) | Every 8 hours | 48 hours (6 doses) | Initiate immediately after diagnosis |
| Maintenance | 372 mg (200 mg isavuconazole) | Once daily | Until infection resolution | Start 12-24 hours after last loading dose |
For pediatric patients, dosing of this compound is approved for two distinct age groups. For children 1 year of age and older, the intravenous formulation is indicated, while for those 6 years of age and older who weigh at least 16 kg, both intravenous and capsule formulations may be used. [4] The pediatric dosing follows the same loading and maintenance principle as adult dosing but is calculated based on body weight. [4] It is important to note that the maximum individual dose for any pediatric patient should not exceed 372 mg for any loading or daily maintenance administration. [4]
Dosing calculations for pediatric patients are weight-based, with the loading dose consisting of 10 mg/kg (equivalent to 5.4 mg/kg of isavuconazole) administered every 8 hours for six doses (48 hours). The maintenance dose is then 10 mg/kg (5.4 mg/kg isavuconazole) once daily, starting 12-24 hours after the last loading dose. [4] For patients who cannot swallow capsules, the intravenous formulation may be administered via nasogastric tube to those ≥6 years of age and weighing ≥16 kg. [4] When using multiple 74.5 mg capsules to achieve a dose, it is important to note that five 74.5 mg CRESEMBA capsules are equivalent to two 186 mg CRESEMBA capsules. [4]
Table 2: Pediatric Dosing Regimen for this compound
| Parameter | Loading Dose | Maintenance Dose | Administration Notes |
|---|---|---|---|
| Dose Calculation | 10 mg/kg this compound (5.4 mg/kg isavuconazole) every 8 hours | 10 mg/kg this compound (5.4 mg/kg isavuconazole) once daily | Start maintenance 12-24 hours after last loading dose |
| Maximum Dose | 372 mg per individual dose | 372 mg per individual dose | Applies to all pediatric patients |
| Age Restrictions | IV: ≥1 year; Capsules: ≥6 years and ≥16 kg | IV: ≥1 year; Capsules: ≥6 years and ≥16 kg | NG tube administration: ≥6 years and ≥16 kg |
This compound demonstrates favorable pharmacokinetic properties that support its clinical utility. The drug exhibits 98% absolute bioavailability following oral administration, which is notably high compared to other azole antifungals. [5] This high bioavailability contributes to predictable exposure and minimizes interpatient variability. The time to reach maximum plasma concentration (Tmax) is typically 2-3 hours after single and multiple oral doses, and importantly, administration with or without food does not significantly affect absorption. [5] For patients who cannot swallow capsules, nasogastric tube administration provides exposure similar to the oral capsule, maintaining the pharmacokinetic advantages. [5]
Distribution characteristics of isavuconazole include extensive tissue penetration with a mean steady-state volume of distribution of approximately 450 liters, indicating widespread distribution throughout body tissues. [5] The drug is highly protein-bound (>99%), predominantly to albumin, which influences both its volume of distribution and the fact that it is not significantly removed by hemodialysis. [4] [5] The extensive distribution is particularly advantageous for treating invasive fungal infections that often involve deep-seated tissue sites beyond the bloodstream.
The metabolic pathway of this compound involves rapid hydrolysis in blood by esterases to the active moiety isavuconazole and an inactive cleavage product. [5] The active metabolite isavuconazole is subsequently metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with further processing by uridine diphosphate-glucuronosyltransferases (UGT). [5] This metabolic profile is significant for anticipating drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4.
Elimination pathways of isavuconazole were characterized in radiolabeled studies, which found that following oral administration, 46.1% of the radioactive dose was recovered in feces and 45.5% in urine. [5] Notably, renal excretion of unchanged isavuconazole accounts for less than 1% of the administered dose, which explains why no dose adjustment is necessary for renal impairment, including end-stage renal disease. [5] The mean plasma half-life of approximately 130 hours supports once-daily dosing during the maintenance phase. [5]
Table 3: Pharmacokinetic Parameters of Isavuconazole at Steady State
| Parameter | 186 mg Capsules (n=37) | 372 mg Capsules (n=32) | Clinical Significance |
|---|---|---|---|
| Cmax (mg/L) | 7.5 (SD 1.9) | 20.0 (SD 3.6) | Dose-proportional increase |
| Tmax (h) | 3.0 (2.0-4.0) | 4.0 (2.0-4.0) | Consistent absorption time |
| AUC (mg•h/L) | 121.4 (SD 35.8) | 352.8 (SD 72.0) | Proportional exposure |
| Half-life (h) | 130 (population estimate) | 130 (population estimate) | Supports once-daily dosing |
The intravenous formulation of this compound is a water-soluble product that offers an important administration option for patients who cannot tolerate oral medications. [4] Unlike some other azole antifungals, the IV formulation does not contain cyclodextrin, eliminating the need for dose adjustment in patients with renal impairment. [4] This represents a significant advantage for critically ill patients who may experience fluctuating renal function. Preparation requires reconstitution and dilution in 250 mL of a compatible diluent (0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP), and administration must occur through an infusion set with an in-line filter (pore size 0.2-1.2 micron). [4]
Infusion protocols specify that the IV formulation should be administered over a minimum of 1 hour to reduce the risk of infusion-related reactions. [4] It is critical not to administer as an IV bolus injection, and CRESEMBA should not be infused simultaneously with other IV medications. [4] IV lines must be flushed with 0.9% sodium chloride injection, USP, or 5% dextrose injection, USP, prior to and after infusion of CRESEMBA. [4] Additionally, after dilution, unnecessary vibration or vigorous shaking of the solution should be avoided, and the pneumatic transport system should not be used, as these mechanical disturbances may promote precipitate formation. [4]
The capsule formulation provides flexibility for patients who can tolerate oral medications and is particularly valuable for step-down therapy or completion of treatment in the outpatient setting. CRESEMBA capsules should be swallowed whole and not chewed, crushed, dissolved, or opened, as this could compromise the delivery of the active ingredient. [4] The capsules can be taken without regard to meals, which enhances adherence and convenience for patients. [4] The bioequivalence between the IV and oral formulations allows for seamless transition between administration routes without requiring additional loading doses. [4]
For special populations, specifically those with feeding tubes, the intravenous formulation may be administered via nasogastric tube for patients ≥6 years of age and weighing ≥16 kg. [4] It is important to note that the capsules should not be administered through a nasogastric tube. [4] After NG tube administration of the IV formulation, the tube should be flushed with three rinses of 5 mL of Water for Injection, USP, to ensure complete delivery of the dose. [4] This approach maintains the exposure benefits while accommodating patients with functional gastrointestinal tracts who cannot swallow capsules.
Current clinical guidelines position isavuconazole as a first-line option for the treatment of invasive aspergillosis. The 2023 appraisal of guidelines revealed that voriconazole and isavuconazole are currently recommended as primary therapeutic choices for this indication. [1] This recommendation reflects the evolving evidence base that has accumulated since the approval of isavuconazole, including its demonstrated efficacy and safety profile in comparative trials. The positioning in guidelines is particularly significant as it influences institutional protocols and reimbursement policies.
The supporting evidence for isavuconazole in invasive aspergillosis includes a pivotal phase 3 clinical trial that demonstrated its non-inferiority to voriconazole. [2] Additional studies have shown that isavuconazole may be associated with fewer drug-related adverse events and lower discontinuation rates due to toxicity compared to some other azoles. [2] The predictable pharmacokinetics of isavuconazole, with minimal need for therapeutic drug monitoring in most patients, further supports its utility in both inpatient and outpatient settings. [5]
The role of combination antifungal therapy for invasive aspergillosis continues to evolve, with recent guidelines offering conditional recommendations for this approach. The 2024 American Thoracic Society guideline provides a conditional recommendation for patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy. [3] This recommendation acknowledges the limited evidence base while recognizing that certain high-risk patients might benefit from more aggressive initial therapy.
Considerations for combination therapy should include the patient's underlying immune status, severity of infection, and presence of extrapulmonary disease. The potential for additive toxicity and drug interactions must be carefully weighed against possible benefits. When combination therapy is employed, close monitoring of liver function tests and drug levels (for interacting medications) is essential. The optimal duration of combination therapy remains undefined, though many experts transition to monotherapy after initial clinical stabilization, particularly if immune reconstitution has occurred.
The safety profile of this compound has been characterized in clinical trials involving both adult and pediatric patients. In adults, the most frequently reported adverse reactions include nausea (26%), vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%), constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). [4] These adverse events were generally manageable and infrequently led to treatment discontinuation.
In pediatric patients, the adverse reaction profile is somewhat distinct, with the most common events being diarrhea (26%), abdominal pain (23%), vomiting (21%), elevated liver chemistry tests (18%), rash (14%), nausea (13%), pruritus (13%), and headache (12%). [4] Overall, the safety profile in pediatric patients is similar to that observed in adults, with serious adverse reactions being uncommon in both populations. The adverse reactions that most frequently led to permanent discontinuation in clinical trials included confusional state, acute renal failure, increased blood bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and vomiting, though all occurred in ≤0.7% of patients. [4]
Isavuconazole's metabolism via CYP3A4 creates the potential for significant drug-drug interactions that must be carefully considered in clinical practice. Contraindicated combinations include coadministration with strong CYP3A4 inhibitors such as ketoconazole or high-dose ritonavir (400 mg every 12 hours), as these can significantly increase plasma concentrations of isavuconazole. [4] Similarly, strong CYP3A4 inducers such as rifampin, carbamazepine, St. John's wort, or long-acting barbiturates are also contraindicated due to their potential to substantially decrease isavuconazole concentrations, potentially leading to therapeutic failure. [4]
Additional precautions include awareness that isavuconazole shortens the QTc interval in a concentration-related manner, leading to its contraindication in patients with familial short QT syndrome. [4] Unlike some other azoles that prolong the QT interval, this unique effect of isavuconazole may be advantageous for patients at risk for arrhythmias, though it still requires careful consideration when administering to patients with underlying cardiac conditions. Therapeutic drug monitoring is not routinely recommended for isavuconazole, unlike some other azole antifungals, due to its more predictable pharmacokinetic profile. [6]
Research investigations have expanded our understanding of this compound's pharmacokinetic properties across different populations. A 2022 study in healthy adult Japanese subjects found that clearance was lower in this population compared to predominantly White populations but similar to other non-Japanese Asian populations. [7] Despite these ethnic differences, the plasma isavuconazole concentrations observed in Japanese subjects remained within the range established in the pivotal phase 3 study, with no relationship identified between exposure and either efficacy or safety outcomes. [7]
Animal model investigations have provided additional insights into the pharmacokinetic behavior of isavuconazole. A 2024 study in healthy dogs demonstrated that both oral and intravenous administration achieved plasma levels comparable to human therapeutic targets when properly administered. [2] The study reported a median maximum isavuconazole peak plasma concentration of 3,876.5 ng/mL following oral administration, with peak levels reached at approximately 1.3 hours. [2] The half-life was calculated at 9.4 and 14.0 hours for oral and intravenous routes, respectively, in the canine model. [2]
Diagram 1: this compound Administration Workflow - This flowchart illustrates the decision pathway for formulation selection and administration protocols for both IV and oral routes, including the option to transition between formulations.
Diagram 2: Metabolic Pathway and Key Interactions - This visualization depicts the metabolic conversion of the prodrug to active moiety and highlights critical drug interaction points that impact isavuconazole exposure.
This compound represents an important advancement in the antifungal armamentarium for invasive aspergillosis, offering predictable pharmacokinetics, flexible administration options, and a generally favorable safety profile. The well-defined dosing regimen, with its loading and maintenance phases, ensures rapid achievement of therapeutic levels followed by sustained exposure. The bioequivalence between IV and oral formulations facilitates seamless transitions across care settings, supporting both initial management in hospitalized patients and completion of therapy in the outpatient setting. As clinical experience continues to accumulate and further research elucidates its role in combination regimens and special populations, this compound remains a valuable therapeutic option for this serious fungal infection.
The loading dose is consistent for both approved indications, invasive aspergillosis (IA) and invasive mucormycosis (IM), in adults and pediatric patients [1] [2]. Maintenance doses begin 12 to 24 hours after the final loading dose [1] [2].
| Population | Route | Loading Dose Regimen | Maintenance Dose Regimen |
|---|---|---|---|
| Adults [1] [2] | IV or Oral | 372 mg every 8 hours for 6 doses (48 hours total) | 372 mg once daily |
| Pediatric Patients (1 to <18 years) [2] | IV or Oral* | 10 mg/kg (max. 372 mg) every 8 hours for 6 doses | 10 mg/kg (max. 372 mg) once daily |
*Oral capsules are for patients ≥6 years of age and weighing ≥16 kg [2].
Isavuconazonium sulfate is a prodrug available in bioequivalent intravenous (IV) and oral (PO) formulations, allowing for seamless transition between routes without an additional loading dose [3] [2].
Key Design Feature: The IV formulation is water-soluble and does not contain cyclodextrin, eliminating the need for dose adjustment in patients with renal impairment [3] [2].
Reconstitution and Dilution [1] [2]
Stability [1]
Key Design Feature: The oral formulation has 98% absolute bioavailability and can be taken with or without food, providing significant administration flexibility [3] [2].
Capsule Administration [1] [2]
Nasogastric (NG) Tube Administration [1] [2]
The loading dose regimen is designed to rapidly achieve steady-state concentrations of the active antifungal, isavuconazole.
For researchers designing preclinical or clinical studies, the following methodologies are foundational.
Source Data: A seminal PPK model was developed using data pooled from nine Phase 1 studies and the Phase 3 SECURE trial, comprising 421 individuals and over 6,363 drug concentration measurements [4].
Model Structure: A two-compartment model with a Weibull absorption function and first-order elimination best described the plasma concentration-time data [4].
Key Covariates: The final model identified that:
Application: This model is used for Monte Carlo simulations to determine the probability of target attainment (PTA) against various MICs [4].
Study Design: A Phase 2, open-label, multicenter study (NCT03816176) investigated isavuconazole in patients aged 1 to <18 years with invasive mold disease [6].
Dosing:
Outcome: The study concluded that the 10 mg/kg dose met pre-defined exposure targets, with exposures consistent with those in adults. Simulations suggested that a 15 mg/kg dose could further improve exposures in children aged 1 to <3 years [6].
The loading dose regimen for this compound—372 mg every 8 hours for 6 doses in adults, or weight-based for pediatrics—is a critical component for achieving rapid therapeutic levels. Its predictable pharmacokinetics, bioequivalent formulations, and well-defined administration protocols make it a robust option in antifungal therapy development.
Isavuconazole, the active moiety of isavuconazonium sulfate, is a broad-spectrum triazole antifungal. It inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition leads to the accumulation of toxic methylated sterols and disrupts membrane structure and function, ultimately resulting in fungal cell death [1] [2].
The following diagram illustrates the prodrug activation and antifungal mechanism of this compound:
1. In Vivo Model of Invasive Pulmonary Aspergillosis (IPA)
This protocol is based on studies conducted in persistently neutropenic rabbits [3] [2].
2. Clinical Efficacy Assessment for Mucormycosis (VITAL Study Protocol)
The efficacy of this compound for invasive mucormycosis in humans was established in a Phase 3, open-label, non-comparative trial (the VITAL study) [4].
The establishment of breakpoints for Aspergillus fumigatus was primarily based on Probability of Target Attainment (PTA) analyses. The following table summarizes the key PK/PD relationship that supports the CLSI and FDA-recognized breakpoints [3].
| Isavuconazole MIC (mcg/mL) | Probability of Target Attainment (PTA) | Interpretive Category |
|---|---|---|
| ≤ 1 | ≥ 90% | Susceptible (S) |
| 2 | ~75% | Intermediate (I) |
| ≥ 4 | < 20% | Resistant (R) |
The supporting evidence indicates that the approved dosing regimen provides sufficient drug exposure to achieve a high likelihood of treatment success for isolates with MICs ≤ 1 mcg/mL. The PK/PD index (AUC/MIC ratio) best correlated with efficacy in animal models of invasive aspergillosis and disseminated candidiasis [3] [2].
For researchers designing studies, the following workflow outlines the key steps from in vivo modeling to clinical breakpoint application:
When working with this compound in preclinical and clinical development, consider these factors:
Acanthamoeba keratitis (AK) is a severe, potentially blinding corneal infection caused by ubiquitous free-living amoebae of the Acanthamoeba genus. The infection poses significant therapeutic challenges due to the organism's biphasic life cycle, featuring a vegetative trophozoite form and a highly resilient cyst form [1] [2]. Current standard therapies primarily rely on topical disinfectants such as polyhexamethylene biguanide (PHMB) and chlorhexidine, which are non-specific and exhibit inherent cytotoxicity, limiting their tolerability and efficacy [3]. Furthermore, treatment failures occur in approximately 10% of cases, often leading to recurrent infections due to persistent cysts [4] [3].
Isavuconazonium sulfate, the prodrug of the antifungal agent isavuconazole, has emerged as a promising therapeutic candidate for AK. It is metabolized by plasma esterases into the active moiety isavuconazole, which potently inhibits the enzyme sterol 14-α-demethylase (CYP51), a key component in the ergosterol biosynthesis pathway of Acanthamoeba [3]. These application notes consolidate the experimental data and protocols for evaluating the amebicidal and cysticidal activities of this compound, providing researchers with a framework for its application in AK therapeutic development.
The pathogenesis of AK initiates with the adhesion of trophozoites to the corneal epithelium, a critical step mediated by a mannose-binding protein (MBP) that interacts with mannosylated glycoproteins on the host cell surface [5]. Following adhesion, trophozoites induce cytopathic effects through the secretion of various proteases, leading to epithelial cell death, degradation of the basement membrane, and stromal invasion [5] [6]. Under adverse conditions, such as antimicrobial exposure, trophozoites differentiate into dormant cysts characterized by a double-layered cell wall rich in cellulose and proteins, conferring extreme resistance to treatment [1] [7].
The following diagram illustrates the pathogenesis of AK and the points of therapeutic intervention:
Diagram Title: AK Pathogenesis and Therapeutic Intervention Points
The amebicidal activity of this compound was evaluated against trophozoites of three Acanthamoeba T4 genotype strains, demonstrating potent, low nanomolar efficacy [4].
Table 1: Amebicidal Activity (EC₅₀) of this compound Against Acanthamoeba Trophozoites
| Strain | This compound EC₅₀ (μM) | Chlorhexidine EC₅₀ (μM) | PHMB EC₅₀ (μM) | Potency Fold-Improvement vs. Chlorhexidine |
|---|---|---|---|---|
| Ma | 0.001 | 1.7 | 7.2 | 1,700x |
| CDC:V240 | 0.037 | 1.1 | 11.8 | 30x |
| MEEI 0184 | 0.024 | 1.0 | 4.6 | 42x |
Cysticidal activity was assessed by treating mature cysts with this compound and monitoring for excystation after 7 days in growth media [4].
Table 2: Cysticidal Activity (MCC) of this compound Against Acanthamoeba Cysts
| Strain | Mean MCC (μM) | 95% Lower CL (μM) | 95% Upper CL (μM) |
|---|---|---|---|
| Ma | 167.1 | 143.5 | 190.7 |
| CDC:V240 | 136.0 | 124.6 | 147.4 |
| MEEI 0184 | 187.5 | 182.5 | 192.5 |
MCC: Minimum Cysticidal Concentration; CL: Confidence Limit
Principle: This protocol utilizes the CellTiter-Glo luminescent assay to quantify viable trophozoites based on intracellular ATP levels, which correlate with cell viability [3].
Materials:
Procedure:
Principle: This protocol evaluates the ability of this compound to prevent excystation of mature cysts, assessing cysticidal potential [4].
Materials:
Procedure:
Principle: This protocol evaluates potential synergistic effects between this compound and standard therapies like PHMB against Acanthamoeba cysts [4].
Materials:
Procedure:
Interpretation: Note that isavuconazonium (20.52 μM) combined with PHMB (40.41 μM) showed minimal excystation similar to PHMB monotherapy, indicating no antagonism but limited synergy [4].
The experimental workflow for the complete evaluation of this compound is summarized below:
Diagram Title: Experimental Workflow for Drug Efficacy Evaluation
This compound functions as a prodrug that is rapidly hydrolyzed by plasma esterases, particularly butyrylcholinesterase, to release the active moiety isavuconazole [4]. Isavuconazole potently inhibits the Acanthamoeba enzyme sterol 14-α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Inhibition of CYP51 disrupts membrane integrity and cellular processes, leading to trophozoite death and prevention of cyst excystation [3].
The differential sensitivity between trophozoites (nanomolar EC₅₀) and cysts (micromolar MCC) reflects the metabolic dormancy and physical barrier presented by the double-layered cyst wall, composed of approximately 35% cellulose, 33% protein, and 4-6% lipid [7].
The experimental profiling of this compound reveals a compelling efficacy profile against Acanthamoeba, with exceptional potency against trophozoites and moderate activity against cysts. While current data indicate no antagonism when combined with PHMB, robust synergistic effects have not been observed [4]. This suggests that combination therapy may not significantly reduce required dosing concentrations for cyst eradication.
Key research gaps requiring further investigation include:
The repurposing of this compound represents a targeted, mechanism-based approach to AK therapy, potentially offering improved tolerability and efficacy compared to current non-specific disinfectant-based regimens.
Isavuconazonium sulfate is a prodrug of the active antifungal agent isavuconazole, representing a broad-spectrum triazole antifungal approved for the treatment of invasive mucormycosis and invasive aspergillosis. The drug received FDA approval in March 2015 and has since become an important therapeutic option for these life-threatening fungal infections, particularly in cases where first-line treatments are unsuitable or when oral step-down therapy is required. [1] [2]
The molecular mechanism of isavuconazole involves inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to alterations in membrane structure and function, ultimately resulting in fungal cell death. The drug's chemical structure includes a side arm that optimally positions the triazole ring within the binding pocket of the fungal CYP51 protein, conferring broader antifungal activity compared to other azoles. [3] [4]
Table: Key Pharmacological Properties of this compound
| Property | Characteristics | Clinical Significance |
|---|---|---|
| Active Molecule | Isavuconazole | Potent triazole antifungal |
| Prodrug | This compound | Water-soluble for both IV and oral formulations |
| Mechanism | Lanosterol 14α-demethylase inhibition | Disrupts ergosterol biosynthesis |
| Spectrum | Broad-spectrum vs. yeasts, molds, dimorphic fungi | Active against Mucorales, Aspergillus, Candida |
| Bioavailability | ~98% | Not affected by food, gastric pH, or mucositis |
The VITAL study (NCT00634049) represents the pivotal clinical trial supporting isavuconazole's approval for mucormycosis. This Phase 3, single-arm, open-label trial investigated isavuconazole treatment in 37 patients with proven or probable mucormycosis from 34 centers worldwide. Patients received isavuconazole 200 mg (as its intravenous or oral prodrug) three times daily for six doses, followed by 200 mg daily until resolution, failure, or for ≥180 days. The primary endpoint was overall response determined by an independent data review committee. Results demonstrated that by day 42, 11% of patients achieved partial response, 43% had stable disease, 3% had disease progression, and 35% had died. A matched case-control analysis comparing primary isavuconazole treatment with amphotericin B-treated controls from the FungiScope Registry found similar day-42 all-cause mortality (33% vs. 41%, p=0.595), establishing isavuconazole as an effective alternative to amphotericin B. [5]
The SECURE trial (NCT00412893), a Phase 3 randomized double-blind study, demonstrated non-inferiority of isavuconazole to voriconazole for invasive mold disease caused primarily by Aspergillus, with a favorable safety profile. While this trial focused on aspergillosis, it provided important supporting evidence for isavuconazole's efficacy against invasive mold infections. [3]
A 2025 systematic review of 31 articles including 135 adult patients and 14 children with mucormycosis treated with isavuconazole provided additional real-world evidence. This comprehensive analysis reported mortality rates across different treatment strategies, with isavuconazole monotherapy associated with 24.6% mortality, compared to 32% for liposomal amphotericin B monotherapy, 6.6% for amphotericin B plus azole combination therapy, and 17.2% for posaconazole monotherapy. The review noted that isavuconazole use in combination therapies during the acute phase alongside liposomal amphotericin B or other triazoles, followed by long-term monotherapy via the oral route, yielded promising recovery rates. [6]
Table: Clinical Outcomes from Mucormycosis Treatment Studies
| Treatment Regimen | Patient Population | Mortality Rate | Study Type |
|---|---|---|---|
| Isavuconazole (primary) | 21 patients (VITAL) | 33% (day 42) | Open-label trial |
| Amphotericin B (matched controls) | 33 patients (FungiScope) | 39% (day 42) | Case-control analysis |
| Isavuconazole monotherapy | Multiple studies (135 adults) | 24.6% | Systematic review |
| LAmB monotherapy | Multiple studies | 32% | Systematic review |
| Amphotericin B + azole | Multiple studies | 6.6% | Systematic review |
| Posaconazole monotherapy | Multiple studies | 17.2% | Systematic review |
The recommended dosing regimen for this compound follows a loading dose-maintenance dose structure. The loading dose consists of 372 mg (equivalent to 200 mg of isavuconazole) administered every 8 hours for six doses, followed by a maintenance dose of 372 mg once daily. Both intravenous and oral formulations are available, with the same dosing applying to either route of administration. The treatment duration should continue until clinical resolution of the infection, evidenced by resolution of clinical signs and symptoms, radiographic improvement, and mycological eradication. The median treatment duration in clinical studies was 84 days (IQR 19-179), with some patients requiring extended therapy based on clinical response. [5] [7]
Switching between formulations (IV to oral or vice versa) does not require dose adjustment, which facilitates transition from inpatient to outpatient management. This is particularly valuable for mucormycosis, which often requires prolonged antifungal therapy. The high oral bioavailability (~98%) ensures consistent drug exposure regardless of administration route, and unlike some other azoles, absorption is not significantly impacted by food intake, gastric acid-suppressing medications, or the presence of mucositis. [3]
Isavuconazole is indicated for adult and pediatric patients with invasive mucormycosis, with the intravenous formulation approved for ages ≥1 year and capsules for patients ≥6 years who weigh ≥16 kg. The drug represents a particularly valuable option in several clinical scenarios:
The VITAL study included patients with various forms of mucormycosis, with the most common sites being pulmonary (59%), sinus (43%), ocular (19%), central nervous system (16%), and bone (14%). The most frequently identified pathogens were Rhizopus oryzae and other Mucorales including Lichtheimia corymbifera, Mucor circinelloides, Rhizomucor pusillus, and various Rhizopus species. [5] [7]
Antifungal susceptibility testing for isavuconazole against Mucorales follows standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocol involves:
While CLSI has established breakpoints for isavuconazole against Aspergillus fumigatus (S≤1, I=2, R≥4 mcg/mL), specific breakpoints for Mucorales have not been definitively established. The epidemiological cutoff value (ECV) for most Mucorales is 1-2 μg/mL, with isolates exhibiting MICs >2-4 μg/mL potentially harboring resistance mechanisms. [1]
Experimental animal models of mucormycosis have been developed to evaluate isavuconazole efficacy and establish pharmacokinetic/pharmacodynamic (PK/PD) targets:
These models have demonstrated that the PK/PD index most correlated with efficacy is the area under the concentration-time curve to MIC ratio (AUC/MIC), with targets of >10-30 associated with maximal treatment effect. Probability of target attainment analyses suggests ≥90% PTA for MICs ≤1 mcg/mL, approximately 75% for MIC=2 mcg/mL, and <20% for MIC=4 mcg/mL with standard dosing. [1]
Figure 1: Clinical Management Algorithm for Mucormycosis - This workflow outlines the comprehensive approach to diagnosing and treating mucormycosis, including the role of isavuconazole as both primary and step-down therapy.
Isavuconazole demonstrates a favorable safety profile compared to other antifungal agents. Pooled data from clinical trials indicate the most common adverse events include nausea (26%), vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%), constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). Only 0.5-0.7% of patients permanently discontinued treatment due to specific adverse events, including confusional state, acute renal failure, increased bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and vomiting. [3] [7]
Hepatic adverse drug reactions represent an important consideration, with elevations in ALT, AST, alkaline phosphatase, and total bilirubin reported in clinical trials. While these abnormalities were generally reversible and did not typically require discontinuation, cases of severe hepatic injury including hepatitis, cholestasis, and hepatic failure have been reported in patients with serious underlying medical conditions. Regular monitoring of liver function tests at baseline and during treatment is recommended, with discontinuation considered if clinical signs and symptoms consistent with liver disease develop that may be attributable to isavuconazole. [7]
Unique cardiac effects include QTc interval shortening, contrasting with the QTc prolongation associated with other azoles. In a study of 26 patients, 24 showed mean QTc interval decrease of 7.4±5.8%. While the clinical significance of this effect remains unclear, isavuconazole is contraindicated in patients with familial short QT syndrome. Additionally, infusion-related reactions including hypotension, dyspnea, chills, dizziness, paresthesia, and hypoesthesia have been reported during intravenous administration, necessiting discontinuation if these reactions occur. [3] [7]
Table: Isavuconazole Drug-Drug Interactions of Clinical Significance
| Interacting Drug Class | Examples | Effect | Management |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Ketoconazole, high-dose ritonavir | Significantly increased isavuconazole levels | Contraindicated |
| Strong CYP3A4 Inducers | Rifampin, carbamazepine, St. John's wort | Significantly decreased isavuconazole levels | Contraindicated |
| CYP3A4 Substrates | Sirolimus, tacrolimus, cyclosporine | Increased levels of these drugs | Therapeutic drug monitoring recommended |
| Other CYP Substrates | Colchicine, digoxin | Increased toxicity risk | Close monitoring and dose adjustment |
The FDA approved this compound in March 2015 for the treatment of invasive aspergillosis and invasive mucormycosis based on the results of the SECURE and VITAL trials. The approval included both intravenous and oral formulations for adults, with subsequent extensions to pediatric populations. In January 2023, the Clinical and Laboratory Standards Institute (CLSI) established MIC breakpoints for isavuconazole against A. fumigatus sensu stricto (S≤1, I=2, R≥4 mcg/mL), which were subsequently recognized by the FDA. These breakpoints are specifically derived from sequence-confirmed isolates of A. fumigatus sensu stricto and are not applicable to other members of the A. fumigatus species complex. [1]
Treatment guidelines from various professional societies have incorporated isavuconazole into mucormycosis management algorithms:
The treatment landscape for mucormycosis continues to evolve, with recent systematic reviews suggesting potential mortality benefits with combination antifungal approaches, though randomized controlled trial data remain limited. [6] [8]
This compound represents a significant advancement in the management of invasive mucormycosis, addressing several limitations of previous antifungal agents. Its broad-spectrum activity against Mucorales, favorable pharmacokinetic profile with high oral bioavailability, manageable drug interaction profile, and availability in both intravenous and oral formulations make it a valuable therapeutic option. The drug serves both as primary therapy for patients unable to tolerate amphotericin B formulations and as effective step-down therapy for long-term management. Ongoing research continues to refine its role in combination regimens and special populations, further strengthening the armamentarium against these devastating fungal infections.
The active moiety, isavuconazole, is a sensitive substrate of CYP3A4 and a moderate inhibitor of CYP3A4 [1]. It also acts as a mild inhibitor of P-glycoprotein (P-gp) and organic cation transporter 2 (OCT2) [1]. This dual role is the primary source of its drug-drug interactions (DDIs).
The following table summarizes the core management strategies for major interaction types:
| Interaction Type | Concomitant Drug Examples | Effect & Clinical Relevance | Management Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors [1] [2] | Ketoconazole, high-dose ritonavir (400 mg q12h) [1] | >5-fold increase in isavuconazole exposure [1]; significantly increased plasma concentration [1] | Contraindicated. Concomitant use should be avoided [1]. |
| Strong CYP3A4 Inducers [1] [2] | Rifampin, carbamazepine, St. John's wort, long-acting barbiturates [1] | Up to 97% decrease in isavuconazole exposure [1] [2]; significant reduction in plasma concentration [1] | Contraindicated. Concomitant use should be avoided [1]. |
| Other Enzyme Inducers [2] | Flucloxacillin, phenobarbital [2] | Significantly decreased isavuconazole concentrations, as shown in case reports [2] | Avoid or use with extreme caution. Closely monitor isavuconazole levels and efficacy. |
| CYP3A4 Substrates [1] [3] | Sirolimus, tacrolimus, cyclosporine [3] | Increased exposure of the concomitant drug (e.g., Tacrolimus AUC increased by 125%, Sirolimus by 84%) [3] | Use with caution. Monitor drug concentrations of the co-administered substrate and adjust its dose as needed [1]. |
| Drugs with Narrow Therapeutic Index [1] | Vincristine [1] | Isavuconazole may cause a less than 2-fold increase in vincristine exposure, increasing adverse reaction risk [1] | Avoid concomitant use in pediatric and adult patients [1]. |
For researchers designing studies to evaluate these interactions, the following methodologies from phase 1 clinical trials can serve as a reference.
This design evaluates the effect of steady-state isavuconazole on the pharmacokinetics of a single dose of a concomitant drug [3].
This workflow can be visualized as follows:
This design evaluates the effect of a concomitant drug on the steady-state pharmacokinetics of isavuconazole.
Q1: What is the clinical evidence for interactions not classified as "contraindicated"? Case reports provide strong evidence for clinically significant interactions with non-CYP3A4 drugs. For instance, coadministration with flucloxacillin led to a substantial drop in isavuconazole trough levels (as low as 0.37 mg/L), requiring dose escalation to achieve therapeutic concentrations [2]. Similar decreases have been observed with phenobarbital [2].
Q2: Are single-dose DDI studies sufficient for assessing isavuconazole interactions? No. Recent reviews highlight that single-dose interaction studies may be unreliable because they do not provide sufficient time for enzyme induction or inhibition to reach a stable state [2]. The duration of combination therapy is a critical factor in modulating the magnitude of DDIs.
Q3: What is the role of Therapeutic Drug Monitoring (TDM) in managing interactions? Although not universally mandated, TDM is highly recommended for patients on long-term combination therapy. The target therapeutic trough concentration range for isavuconazole is suggested to be 2–5 mg/L [2]. TDM is crucial for optimizing dosing regimens when interacting drugs must be used concomitantly.
Q4: Does isavuconazole affect gastric pH or absorption? No. Studies indicate that isavuconazole absorption is not affected by food or drugs that alter stomach pH [1]. This simplifies its oral administration in patients taking acid-reducing therapies.
The following table summarizes the key parameters for a sensitive LC-MS/MS method developed for the determination of NNIS in Isavuconazonium sulfate drug substance [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) |
| Instrument | Sciex-4500 (Q-trap) |
| Objective | Quantification of N-Nitroso this compound (NNIS) |
| Column | Kinetix F5 100A° (150mm x 4.6mm, 2.6µm) |
| Run Time | 20 minutes |
| Flow Rate | 0.5 mL/min |
| LOD (Limit of Detection) | 1.32 ppb |
| LOQ (Limit of Quantification) | 4.0 ppb |
| Specification Limit | 48 ppb |
| Key Performance | Precise, selective, accurate, and specific |
Here are answers to some frequently encountered problems during NNIS analysis.
| Question | Answer & Solution |
|---|---|
| What should I do if my signal is weak or inconsistent? | Verify the MS instrument calibration and check the ion source conditions. Ensure the sample solution is stable; the developed method has demonstrated suitable solution stability [1]. |
| How can I confirm the identity of the NNIS peak in my sample? | Use a certified reference standard. Several suppliers provide N-Nitroso this compound with comprehensive characterization data (including COA, 1H-NMR, and Mass Spectrometry) to confirm peak identity [2] [3] [4]. |
| Why is controlling this impurity so critical? | NNIS is a Nitroso Drug Substance Related Impurity (NDSRI) classified as a potential genotoxic carcinogen. Regulatory agencies like the FDA and EMA strictly enforce control of such impurities to parts-per-billion (ppb) levels [5]. |
| Where does this impurity come from? | NNIS can form during the synthesis, storage, or handling of this compound API, often through the reaction of the API with nitrosating agents [3]. |
| What is the primary use of the NNIS standard? | It is used as a reference standard for Analytical Method Development (AMV), Method Validation, Quality Control (QC), and regulatory filings like ANDA [2] [4] [6]. |
For scientists setting up the method, here is a more detailed workflow based on the published procedure [1].
1. Sample and Standard Preparation
2. Chromatographic Separation (HPLC)
3. Mass Spectrometric Detection (MS/MS)
4. Method Validation The method has been validated to be precise, selective, accurate, and specific. Ensure your implementation includes tests for [1]:
| Interaction Role | Concomitant Drug | Effect on Pharmacokinetics | Clinical Recommendation |
|---|---|---|---|
| As a Substrate | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, St. John's wort, Long-acting barbiturates) [1] [2] | ↓ Isavuconazole exposure by up to 97% [3] [2] | Contraindicated. Coadministration can lead to therapeutic failure [2]. |
| As a Substrate | Strong CYP3A4 Inhibitors (e.g., Ketoconazole, high-dose Ritonavir) [1] [2] | ↑ Isavuconazole exposure by >5-fold [3] [2] | Contraindicated. Increases the risk of isavuconazole-related adverse reactions [2]. |
| As an Inhibitor | Sensitive CYP3A4 Substrates (e.g., Midazolam, Tacrolimus, Sirolimus, Cyclosporine) [3] [4] | ↑ Substrate exposure (AUC increased by 103%, 125%, 84%, and 29%, respectively) [3] [4] | Use with caution. Monitor for substrate-related adverse effects and consider dosage reduction [4]. |
The data in the table above is largely derived from phase 1 clinical trials. The following workflow outlines a standard study design to assess the pharmacokinetic interaction between a drug and isavuconazole.
A typical study protocol involves the following key stages [3] [4] [5]:
For researchers requiring specific data, the following table compiles quantitative changes in exposure for various co-administered drugs from clinical studies.
| Concomitant Drug / Class | Effect of Isavuconazole (Geometric Mean Ratio) | Recommendations |
|---|
| Tacrolimus [4] | AUC~0-∞~: ↑ 125% C~max~: ↑ 42% | Monitor tacrolimus blood concentrations and adjust dose. | | Sirolimus [4] | AUC~0-∞~: ↑ 84% C~max~: ↑ 65% | Monitor sirolimus blood concentrations and adjust dose. | | Cyclosporine [4] | AUC~0-∞~: ↑ 29% C~max~: ↑ 6% | Monitor cyclosporine blood concentrations and adjust dose. | | Midazolam [3] | AUC~0-∞~: ↑ 103% C~max~: ↑ 72% | Consider dose reduction and monitor for increased sedative effects. | | Atorvastatin [1] | No significant effect reported. | No dose adjustment needed. | | Mycophenolic Acid [4] | AUC~0-∞~: ↑ 35% C~max~: ↓ 11% | The clinical impact is uncertain; monitoring is prudent. |
| Concomitant Drug / Class | Effect of Isavuconazole | Recommendations |
|---|
| Bupropion (CYP2B6 substrate) [5] | AUC~∞~: ↓ 42% C~max~: ↓ 31% | Isavuconazole is a mild inducer of CYP2B6. Monitor for reduced efficacy. | | Repaglinide (CYP2C8 substrate) [5] | AUC~∞~: ↓ 8% C~max~: ↓ 14% | No significant interaction; no dose adjustment expected. | | Caffeine (CYP1A2 substrate) [5] | AUC~∞~: ↑ 4% C~max~: ↓ 1% | No significant interaction. | | Dextromethorphan (CYP2D6 substrate) [5] | AUC~∞~: ↑ 18% C~max~: ↑ 17% | No significant inhibition of CYP2D6. | | Methadone [5] | R-methadone AUC~∞~: ↓ 10% S-methadone AUC~∞~: ↓ 35% | Complex metabolism; clinical significance unclear. |
A. Current consensus does not support routine TDM for all patients, due to its more predictable pharmacokinetic profile compared to other azoles [1]. However, evidence from real-world practice has identified significant pharmacokinetic variability in specific patient populations, making TDM a crucial tool for their management [2] [3].
The tables below summarize the proposed exposure targets for efficacy and safety, and key patient factors influencing isavuconazole concentrations.
Table 1: Proposed Isavuconazole TDM Targets
| Parameter | Target Range | Rationale & Evidence |
|---|---|---|
| Efficacy Target (C~trough~) | >1 mg/L (>1 µg/mL) [2] [3] | Associated with effective treatment; subtherapeutic levels linked to treatment failure [3]. |
| Toxicity Target (C~trough~) | <4.6 - 5.1 mg/L [4] [5] | Levels above this range are associated with an increased risk of adverse events (AEs) [4]. A threshold of 4.6 mg/L was identified as predictive of AEs [4]. |
| Desired Exposure Range | 1.0 - 5.1 mg/L [5] | A commonly cited range aiming to balance efficacy (preventing underexposure) and safety (preventing overexposure). |
Table 2: Patient Factors Influencing Isavuconazole Exposure Key patient factors must be considered, as they can significantly alter drug concentrations. TDM is highly recommended in these cases [2].
| Factor | Impact on Exposure | Clinical Recommendation |
|---|---|---|
| Critical Illness [6] [3] | ↓ (Decreased) | High rates of subtherapeutic levels reported; high inter-individual variability supports TDM [3]. |
| Obesity (High BMI) [5] [2] | ↓ (Decreased) | Associated with underexposure; TDM-guided dosing is advised [5]. |
| Renal Replacement Therapy (RRT) [6] [2] | ↓ (Decreased) | May be associated with subtherapeutic levels [6]. |
| Extracorporeal Membrane Oxygenation (ECMO) [2] | ↓ (Decreased) | Can lead to lower exposure; monitoring is recommended. |
| Prolonged Therapy [5] [2] | ↑ (Increased) | Risk of overexposure increases over time; trend shows rising trough concentrations after 28 days [5]. |
| Liver Dysfunction [2] | ↑ (Increased) | Reduces drug clearance, leading to higher trough concentrations. |
| Advanced Age [4] [2] | ↑ (Increased) | An independent predictor of supratherapeutic levels (>6 mg/L) [4]. |
Accurate measurement is fundamental to reliable TDM. The following workflow outlines the key steps, and the table compares common analytical methods.
Figure: General workflow for determining isavuconazole plasma concentrations, from sample collection to clinical reporting.
Table 3: Comparison of Analytical Methods for Isavuconazole TDM A multi-laboratory study highlighted variability in assay performance [7].
| Method | Key Principle | Considerations for Use |
|---|---|---|
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation and highly specific mass detection. | Considered the gold standard. Offers high sensitivity and specificity. However, inter-laboratory variability exists, and method alignment is recommended [7]. |
| Liquid Chromatography with Ultraviolet Detection (LC-UV) | Separation followed by UV light absorption detection. | A viable alternative to LC-MS/MS. Some LC-UV methods showed consistent results within 15% of nominal concentrations [7]. |
| Bioassay | Measures antimicrobial activity in a zone of inhibition. | Less specific as it detects total antifungal activity, potentially leading to interference. One study showed significant underestimation of concentration [7]. |
Detailed Protocol: UPLC-UV Method for Isavuconazole Quantification This detailed method is adapted from a recent real-world study [3].
The following diagram illustrates the decision-making process for TDM and dose adjustment in clinical practice.
Figure: A proposed clinical decision algorithm for isavuconazole TDM and dose adjustment.
The table below summarizes key information on isavuconazonium sulfate and its associated infusion reactions.
| Aspect | Details |
|---|---|
| Active Molecule | Isavuconazole (released from prodrug this compound) [1] [2] |
| Drug Class | Azole antifungal [3] [4] |
| Mechanism of Action | Inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis [3] [5] [2] |
| Primary Indications | Invasive aspergillosis and invasive mucormycosis [1] [6] |
| Reported Infusion Reactions | Hypotension, dyspnea (shortness of breath), chills, dizziness, paresthesia (tingling), hypoesthesia (numbness) [1] [7] [8] |
| Clinical Management | Discontinue the infusion if reactions occur [1] |
For researchers conducting preclinical or clinical studies, the following administration protocols are critical for minimizing risks.
Q1: What is the clinical protocol if a subject experiences an infusion reaction during a study? A1: The prescribing information mandates that the infusion be discontinued immediately if symptoms of a reaction occur [1]. The study protocol should include detailed steps for symptomatic management and monitoring of the subject post-discontinuation.
Q2: How does the incidence of infusion reactions compare to other common adverse drug reactions (ADRs)? A2: Based on data from clinical trials, infusion reactions are reported, but they are not listed among the "most frequently reported" adverse reactions. The most common ADRs in adults were nausea (26%), vomiting (25%), diarrhea (22%), and headache (17%) [1] [7]. This suggests that while infusion reactions are a serious consideration, gastrointestinal events are more prevalent.
Q3: Are there specific physicochemical properties of the IV formulation that contribute to these reactions? A3: The intravenous formulation is a water-soluble prodrug, which avoids the use of cyclodextrin solubilizing agents [5]. However, the active moiety, isavuconazole, is insoluble and can precipitate after dilution, necessitating the use of an in-line filter, which is likely a key factor in preventing certain types of infusion-related events [1] [6].
The clinical trial data and manufacturer's prescribing information form the foundation for managing these events. The requirement for in-line filtration and specific dilution volumes are critical formulation-specific details that must be adhered to in any experimental protocol.
Routine monitoring of liver function is essential for assessing drug safety. The table below outlines the key hepatic parameters to track.
| Parameter | Baseline Assessment | Monitoring Frequency During Dosing | Clinical Significance |
|---|---|---|---|
| ALT (Alanine Aminotransferase) | Required [1] | Periodically [1]; no fixed interval stated. | Direct marker of hepatocellular injury. |
| AST (Aspartate Aminotransferase) | Required [1] | Periodically [1]; no fixed interval stated. | Marker of hepatocellular injury. |
| Alkaline Phosphatase (ALP) | Required [1] | Periodically [1]; no fixed interval stated. | Often elevated in cholestatic patterns. |
| Total Bilirubin | Required [1] | Periodically [1]; no fixed interval stated. | Critical for assessing liver function; hyperbilirubinemia is a serious sign. |
| Clinical Symptoms | Inquire about pre-existing liver conditions [1] | At each patient interaction. | Include nausea, vomiting, jaundice, fatigue, dark urine, and pale stools [2] [3]. |
Understanding factors that increase the risk of hepatotoxicity is crucial for study design and patient stratification.
This workflow provides a structured approach for managing hepatic adverse events in a clinical trial setting.
Although routine TDM is not standard for isavuconazole in clinical practice, it is a critical tool in a research setting to understand exposure-response and toxicity relationships [5].
Q1: What is the incidence of hepatic enzyme elevation with isavuconazole in clinical trials? In adult clinical trials, elevated liver chemistry tests were among the most frequently reported adverse reactions, occurring in approximately 16% of treated patients [1]. These elevations were generally reversible and did not always require discontinuation of therapy [1].
Q2: Are there any specific antidotes for isavuconazole-induced hepatotoxicity? No specific antidote exists. Management is primarily supportive and includes:
Q3: How does isavuconazole hepatotoxicity compare to other azole antifungals? Isavuconazole is considered to have a favorable safety profile. Clinical trial data showed it was non-inferior to voriconazole for invasive aspergillosis but with a lower incidence of adverse events overall [5] [7]. However, as a class, azole antifungals can cause severe hepatic reactions, so vigilance is necessary [1].
The table below summarizes the official storage recommendations for the two primary formulations of Isavuconazonium Sulfate (marketed as CRESEMBA) [1].
| Formulation | Initial Storage (Unreconstituted) | After Reconstitution | After Final Dilution | Key Protection Measures |
|---|
| CRESEMBA for Injection | Refrigerate at 2°C to 8°C (36°F to 46°F) [1]. | Use immediately or store below 25°C (77°F) for a max of 1 hour [2]. | Refrigerated (2°C to 8°C): 24 hours max [2]. Room Temp (20°C to 25°C): 6 hours max [2]. | - Administer with an in-line filter (pore size 0.2-1.2 microns) [1] [2].
For the intravenous formulation, follow this preparation and administration workflow to ensure stability and safety:
This section addresses specific issues that researchers might encounter during handling.
| Issue / Question | Cause & Solution |
|---|
| Observed particulates in the IV solution after dilution. | Cause: The insoluble active moiety, isavuconazole, may precipitate from the solution [1]. Solution: The solution must be administered through an in-line filter (pore size 0.2 to 1.2 microns). Do not use the solution if particulates cannot be resolved [1] [2]. | | Capsules are clumping or appear damaged. | Cause: Exposure to moisture due to removal from the original packaging, which contains a desiccant [1]. Solution: Always store capsules in their original aluminum blister packs. Excursions outside the recommended temperature and humidity can compromise stability [1]. | | Unavoidable temperature excursion outside the recommended range. | For capsules, short excursions between 15°C to 30°C (59°F to 86°F) are permitted by the manufacturer [1]. For the injection powder, maintaining the refrigerated chain (2°C to 8°C) is critical for long-term stability. The impact of longer or more extreme excursions has not been established. |
Understanding the properties of the active drug, Isavuconazole, can provide deeper context for its stability behavior.
The following table summarizes the key pharmacokinetic differences associated with ethnicity, as identified in population PK analyses.
| Ethnic Group | Clearance (CL) Compared to White Population | Impact on Exposure (AUC) | Supporting Evidence |
|---|---|---|---|
| Japanese | Approximately 36% lower [1] | Approximately 50% higher [1] | First-in-Japanese phase 1 study [1] |
| Non-Japanese Asian (e.g., Chinese, Korean) | Approximately 36-40% lower [1] [2] | Approximately 50% higher [1] | Multiple population PK analyses [1] [2] [3] |
| Predominantly White Population | Reference value (approx. 2.4 L/h) [1] | Reference exposure [1] | Pivotal Phase 3 (SECURE) study [1] |
This study was designed to assess the PK, safety, and tolerability of isavuconazonium sulfate in healthy Japanese male subjects [1].
Population PK (PopPK) models are developed by pooling data from multiple clinical studies to identify sources of variability in drug exposure [2] [3].
Q1: Should the isavuconazole dosing regimen be adjusted for Asian patients in clinical trials?
Q2: Besides ethnicity, what other factors significantly impact isavuconazole pharmacokinetics?
Q3: Is therapeutic drug monitoring (TDM) recommended for isavuconazole in Asian populations?
The diagram below illustrates the relationship between ethnic factors and the pharmacokinetics of isavuconazole.
The table below summarizes the key findings from recent studies on this topic:
| Study / Source | Key Findings Related to Obesity |
|---|---|
| TDM Study in Critically Ill (2025) [1] | Patients with isavuconazole underexposure had a significantly higher Body Mass Index (BMI of 30.1 kg/m²) compared to those with desired exposure (BMI of 25.5 kg/m²). This suggests standard dosing may be inadequate in obese patients. |
| Population PK Review (2023) [2] | Body Mass Index (BMI) and total body weight were identified as the most common covariates influencing the pharmacokinetics of isavuconazole, highlighting that body size affects drug levels. |
| Official Prescribing Information [3] [4] | Provides weight-based dosing for pediatric patients but offers no specific dose adjustment recommendations for obese adults. |
Given the lack of specific guidelines, the following evidence-based approach is recommended for managing isavuconazole therapy in obese patients:
The following workflow outlines this TDM-based strategy:
For your technical support materials, you can communicate that:
The table below summarizes key findings from clinical studies, primarily from a 2019 real-world, retrospective cohort study that directly compared the three triazoles [1] [2] [3].
| Outcome Measure | Isavuconazole | Voriconazole | Posaconazole | P-value |
|---|---|---|---|---|
| Composite Safety Outcome [1] | 24.2% | 55.9% | 39.4% | 0.028 |
| Incidence of QTc Prolongation [1] | Lower | Higher | Intermediate | 0.037 |
| Incidence of Elevated LFTs [1] | No significant difference | No significant difference | No significant difference | 0.876 |
| All-Cause In-Hospital Mortality [1] | No significant difference | No significant difference | No significant difference | 0.878 |
| Hospital Length of Stay [1] | No significant difference | No significant difference | No significant difference | 0.515 |
| Clinical Response Rate [4] | Not Applicable | ~74% (at C~avg~ 3.0-4.0 µg/mL) | Not Applicable | Nonlinear relationship (P<0.003) |
The composite safety outcome was a combination of QTc prolongation, liver function test (LFT) elevation >5 times the upper limit of normal, or any documented adverse drug event [1]. The data shows that isavuconazole use resulted in significantly fewer overall safety events, driven largely by a reduced incidence of QTc prolongation [1]. Importantly, no significant differences were observed in efficacy endpoints like mortality, length of stay, or infection recurrence [1].
For voriconazole, efficacy is closely tied to drug exposure. An analysis of 825 patients from clinical trials found a nonlinear relationship between mean plasma concentration (C~avg~) and clinical response [4]. The maximum response rate (approximately 74%) was observed at a C~avg~ of 3.0 to 4.0 µg/mL, with lower response rates at both subtherapeutic and supratherapeutic concentrations [4].
Preclinical data supports the activity of isavuconazole against diverse pathogens. A 2021 study evaluated its efficacy in a murine model of disseminated coccidioidomycosis (Valley fever) [5].
The following diagrams, created with Graphviz, illustrate the flow of the key clinical study and the established therapeutic window for voriconazole.
Based on the available evidence, here are critical factors for professionals to consider:
| Safety Parameter | Isavuconazonium Sulfate | Posaconazole | Key Findings & Context |
|---|---|---|---|
| Composite Safety Outcome | 24.2% [1] | 39.4% [1] | A real-world study found a significantly lower rate of the composite outcome (QTc prolongation, elevated LFTs, or any documented ADE) with isavuconazole [1]. |
| QTc Prolongation | Lower risk [1] | Higher risk [1] | Isavuconazole was associated with a significantly lower change in QTc length and was a driver for its superior composite safety outcome [1]. |
| Hepatic Toxicity | Elevated ALT in 22% (pediatric study) [2] | Transient, mild to moderate elevations [3] | Both drugs can cause liver enzyme elevations. In a pediatric study, isavuconazole was not associated with elevated bilirubin [2]. Posaconazole's liver enzyme changes were not clinically significant in healthy volunteers [3]. |
| General Tolerability | Well tolerated in pediatric [2] [4] and adult populations. | "Generally safe and well tolerated" [5]. Similar to placebo in healthy volunteers [3]. | Both drugs are considered to have acceptable tolerability profiles. The most common posaconazole-related AEs in healthy volunteers were headache, dry mouth, and dizziness [3]. |
Understanding the methodology behind the data is crucial for its interpretation. Below are the key details of the primary study providing the comparative safety data and the foundational safety profile study for posaconazole.
This study provides the most direct head-to-head comparison of safety outcomes.
This analysis established the baseline safety and tolerability of posaconazole in a controlled setting.
The following diagram illustrates the logical pathway for designing a study to compare the safety profiles of two antifungal agents, based on the methodologies of the cited research.
The phase 3 SECURE trial was a global, double-blind, randomized study that established isavuconazole as a primary treatment for invasive mould disease. The table below summarizes the key efficacy and safety outcomes [1].
| Outcome Measure | Isavuconazole (n=258) | Voriconazole (n=258) | Statistical Significance |
|---|
| All-cause mortality (Day 42) | 19% (48 patients) | 20% (52 patients) | Adjusted difference: -1.0% (95% CI: -7.8 to 5.7) Non-inferiority confirmed [1] | | Overall Response (EOT) | No significant difference | No significant difference | RR: 1.02 (95% CI: 0.83 to 1.25, p=0.86) [2] | | Drug-Related Adverse Events (AEs) | 42% (109 patients) | 60% (155 patients) | p < 0.001 [1] | | Discontinuation due to Drug-Related AEs | Lower incidence | Higher incidence | RR: 0.56 (95% CI: 0.39 to 0.82, p=0.003) [2] | | Hepatobiliary Disorders | 9% (23 patients) | 16% (42 patients) | p = 0.016 [1] | | Eye Disorders | 15% (39 patients) | 27% (69 patients) | p = 0.002 [1] | | Skin/Subcutaneous Tissue Disorders | 33% (86 patients) | 42% (110 patients) | p = 0.037 [1] |
A clear understanding of the trial's methodology is crucial for interpreting its results.
The following diagram illustrates the patient flow and primary outcome analysis in the SECURE trial:
Data beyond the SECURE trial further characterize isavuconazole's profile.
The SECURE trial provides robust evidence that isavuconazole is a valuable first-line treatment for invasive mould disease. Its non-inferior efficacy, combined with a superior safety and tolerability profile, offers a compelling alternative to voriconazole. Subsequent studies have strengthened these findings, highlighting benefits in specific clinical scenarios, such as treating patients with renal impairment.
The table below summarizes core findings from the pivotal Phase 3 SECURE trial and subsequent analyses, providing a direct comparison of the two antifungals [1] [2] [3].
| Feature | Isavuconazole | Voriconazole | Notes & Context |
|---|---|---|---|
| All-cause Mortality (Day 42) | 19% (48/258) | 20% (52/258) | SECURE trial; adjusted difference: -1.0% (95% CI: -7.8 to 5.7), establishing non-inferiority [1]. |
| Drug-Related Adverse Events (AEs) | 42% (109/258) | 60% (155/258) | Significantly lower with isavuconazole (p<0.001) [1]. A 2025 meta-analysis confirmed this finding (RR: 0.70) [3]. |
| Discontinuation due to Drug-Related AEs | - | - | Significantly lower with isavuconazole (RR: 0.56) [3]. |
| Specific AE: Hepatobiliary Disorders | 9% (23/258) | 16% (42/258) | Significantly lower with isavuconazole (p=0.016) [1]. |
| Specific AE: Eye Disorders | 15% (39/258) | 27% (69/258) | Significantly lower with isavuconazole (p=0.002) [1]. |
| Specific AE: Skin/Subcutaneous Disorders | 33% (86/258) | 42% (110/258) | Significantly lower with isavuconazole (p=0.037) [1]. |
| QTc Interval Effect | Shortening [4] | Prolongation | Isavuconazole is contraindicated in patients with familial short QT syndrome [4]. |
| Therapeutic Drug Monitoring | Not routinely required [3] | Recommended [2] | Lack of required monitoring for isavuconazole can simplify management and reduce costs [3]. |
For a deeper understanding of the evidence, here are the methodologies from the critical studies cited.
The following diagrams illustrate the shared mechanism of action and key considerations for clinical decision-making.
This diagram shows the shared fungistatic mechanism of azoles. By inhibiting the Cyp51A enzyme, both drugs disrupt ergosterol synthesis, a key component of the fungal cell membrane, leading to accumulation of toxic sterols and ultimately fungal cell lysis [6] [7].
This clinical decision pathway synthesizes key trial findings to guide antifungal selection. The data supports isavuconazole as a preferred option when balancing efficacy with a lower risk of QTc prolongation, hepatobiliary disorders, and visual disturbances, or when therapeutic drug monitoring is problematic [1] [5] [3].
The table below summarizes key findings from a 2019 retrospective matched cohort study, which directly compared the clinical outcomes of isavuconazole with other antifungal agents [1] [2] [3].
| Outcome Measure | Isavuconazole (n=33) | Voriconazole (n=34) | Posaconazole (n=33) | P-value |
|---|---|---|---|---|
| Composite Safety Outcome | 24.2% | 55.9% | 39.4% | 0.028 |
| QTc Prolongation Incidence | Significantly Reduced | Higher | Intermediate | 0.037 |
| Elevation of Liver Function Tests | No significant difference between groups | 0.876 | ||
| All-cause In-hospital Mortality | No significant difference between groups | 0.878 | ||
| Infection Recurrence | No significant difference between groups | > 0.05 |
This study concluded that the superior composite safety profile of isavuconazole was primarily driven by its significantly lower incidence of QTc prolongation [2] [3]. A 2024 systematic review and network meta-analysis further supports that isavuconazole shows better safety than voriconazole and posaconazole [4].
The key findings above are derived from a specific type of clinical study. Here is a detailed breakdown of its methodology:
For a clearer overview of how this clinical evidence is generated and validated, the following diagram illustrates the experimental workflow:
The reduced risk of QTc prolongation with isavuconazole is a significant differentiator in clinical practice.
Isavuconazonium sulfate is a prodrug rapidly converted to the active moiety isavuconazole in the blood [1] [2]. Its interaction profile is primarily governed by its relationship with metabolic enzymes and transporters.
The diagram below illustrates the core metabolic pathways and major interaction mechanisms of isavuconazole.
The table below quantitatively compares the effects of concomitant medications on isavuconazole exposure and contrasts its interaction potential with other systemic azole antifungals.
Table 1: Isavuconazole Drug Interaction Profile and Cross-Class Comparison
| Interaction Type / Drug | Effect on Isavuconazole / Victim Drug | Magnitude of Change (Clinical Study Data) | Clinical Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inducers | |||
| Rifampin [4] | ↓ Isavuconazole AUC | 92% decrease in AUC0-∞ | Contraindicated [5] |
| Phenobarbital [4] | ↓ Isavuconazole Exposure | Case reports: Subtherapeutic concentrations | Contraindicated [5] |
| Strong CYP3A4 Inhibitors | |||
| Ketoconazole [4] | ↑ Isavuconazole Exposure | Significant increase (specific % not quantified) | Contraindicated [5] |
| Ritonavir [4] | ↑ Isavuconazole Exposure | Significant increase (specific % not quantified) | Contraindicated [5] |
| Drugs Affected by Isavuconazole | |||
| Sirolimus / Tacrolimus [3] | ↑ Concentration due to CYP3A4 inhibition | Moderate increase in concentration/dose ratio | Monitor serum levels closely [3] |
| Midazolam [4] | ↑ Midazolam Exposure | No significant effect in single-dose study | Use with caution; single-dose data may be unreliable [4] |
| Comparative Azole Inhibition Potential | |||
| Isavuconazole [6] [3] | Moderate CYP3A4 inhibitor | Lower inhibition than some other azoles | Fewer DDIs than voriconazole |
| Voriconazole [6] [7] | Strong CYP3A4 inhibitor | -- | More DDIs and hepatotoxicity risk |
| Posaconazole [7] | Strong CYP3A4 inhibitor | -- | Significant DDI potential |
The comparative data is derived from well-defined clinical study designs. Here are the methodologies for key experiments cited in the profiles above.
Table 2: Experimental Protocols for Key Isavuconazole Interaction Studies
| Study Focus / Citation | Study Design & Model | Intervention & Dosing | Key Pharmacokinetic Endpoints |
|---|
| Rifampin Interaction (Phase I) [4] | Model: Healthy subjects Design: Rifampin (600 mg/day, Days 36-71); Isavuconazole single dose (Day 44) | Isavuconazole: 400 mg single dose (Day 44) after 25 days of rifampin pre-treatment. | AUC0-∞, Cmax, Apparent Clearance (CL/F) | | Enzyme Inhibitors (Phase I) [4] | Model: Healthy subjects Design: Coadministration with strong CYP3A4 inhibitors | Isavuconazole given with ketoconazole or high-dose ritonavir. | AUC, Cmax | | Impact on Immunosuppressants [3] | Model: Hematopoietic stem cell transplant patients Design: Observational, therapeutic drug monitoring | Isavuconazole co-administered with tacrolimus or sirolimus. | Trough levels (Cmin) of tacrolimus/sirolimus; Concentration/Dose Ratio | | Systematic Review of DDIs [4] | Method: Systematic literature search (PubMed, Embase, Cochrane) up to Aug 2024. Inclusion: All published papers on isavuconazole interaction, all age groups. Exclusion: In vitro/animal studies, reviews, no PK outcomes. | Data extracted from 11 included studies (7 Phase I, 4 Phase IV) covering 23 drugs. | AUC, Cmax, Cmin, Tmax, CL |
The following table summarizes key cost-effectiveness findings from recent studies comparing ISV with voriconazole (VRC) in different countries and healthcare settings. The standard of care for invasive aspergillosis is voriconazole, while liposomal amphotericin B (L-AmB) is a common treatment for invasive mucormycosis and is often used as a second-line therapy [1] [2].
Isavuconazole Cost-Effectiveness vs. Voriconazole
| Country & Perspective | Patient Population | Key Cost-Effectiveness Metric (ICER) | Conclusion & Key Drivers |
|---|
| Spain (2020) [1] Healthcare System | Adults with possible IA (7.81% actual IM prevalence) | €11,735 per QALY gained [1] | Cost-effective (WTP threshold €25,000/QALY). Drivers: Broader spectrum, lower mortality, shorter hospitalization [1]. | | Japan (2025) [3] Public Healthcare | Patients post-hematopoietic stem cell transplant (HSCT) or chemotherapy | JPY 2,515,813 per QALY gained (HSCT model) [3] | Cost-effective (WTP threshold JPY 5 million/QALY). Driven by efficacy in presumptive IA where some cases are mucormycosis [3]. | | Sweden (2019) [2] Healthcare Payer | Adults with possible IA (6% actual IM prevalence) | SEK 174,890 per QALY gained [2] | Cost-effective (WTP threshold SEK 1,000,000). Advantage from effective treatment of undiagnosed mucormycosis [2]. | | United States (2017) [4] Hospital | Hospitalized patients with IA | Dominant (more effective and less costly) [4] | Cost-saving. Driven by shorter hospital stays (13 vs. 15 days) and lower readmission rates (18.3% vs. 24.4%) [4]. |
The economic data presented above is generated through standardized modeling techniques. Here are the detailed methodologies for the key experiments and models cited.
Most cost-effectiveness analyses for acute invasive fungal infections use a decision-tree model [1] [2]. This approach maps the short-term clinical pathway of a patient from treatment initiation to an outcome (resolution or death), reflecting real-world diagnostic and treatment challenges.
The following diagram illustrates the logical structure of this decision-tree model.
The models rely on data from controlled trials and real-world studies.
The cost-effectiveness of ISV is not driven by a single factor, but by a network of interconnected clinical and economic advantages. The following diagram maps these key drivers and their relationships.
For your comparison guides, the synthesized evidence indicates that Isavuconazonium Sulfate presents a compelling economic profile:
The table below summarizes the key quantitative data for isavuconazole's in vitro activity. The Susceptible (S) breakpoint is the most critical value, indicating the maximum MIC at which an infection is likely to respond to treatment.
| Organism or Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Epidemiological Cutoff Value (ECV) | Primary Data Source |
|---|---|---|---|---|---|
| Aspergillus fumigatus (sensu stricto) | ≤1 mcg/mL | 2 mcg/mL | ≥4 mcg/mL | 1 mcg/mL | FDA-recognized CLSI breakpoints [1] |
| Candida spp. (for testing purposes) | Not fully standardized for all species; testing is performed and reported with MIC [2]. | Labcorp & Mayo Clinic Laboratories [3] [2] | |||
| Cryptococcus spp. | MICs typically ≤1 mcg/mL [4] (Note: Clinical breakpoints not yet defined) | Espinel-Ingroff et al. (2008) [4] |
For other Aspergillus species, ECVs have been defined in multicenter studies to distinguish wild-type strains from those with potential resistance mechanisms. The table below shows the mode MIC (most frequent value) and ECVs for various Aspergillus species complexes [5].
| Aspergillus Species Complex | Mode MIC (mcg/mL) | ECV (97.5%, mcg/mL) |
|---|---|---|
| A. flavus | 0.5 | 1 |
| A. nidulans | 0.12 | 0.25 |
| A. niger | 1 | 4 |
| A. terreus | 0.5 | 1 |
| A. versicolor | 0.5 | 1 |
For reliable and reproducible results, adherence to standardized methodologies is essential. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the reference standard.
This is the method underpinning the FDA-recognized breakpoints for A. fumigatus [1].
The following diagram illustrates the workflow for the CLSI broth microdilution method:
The Etest offers a practical alternative for laboratories where broth microdilution is not feasible.
Isavuconazole's profile can be compared with other antifungal agents across several key dimensions relevant to research and development.
| Feature | Isavuconazole | Voriconazole | Liposomal Amphotericin B (L-AmB) | Posaconazole |
|---|---|---|---|---|
| Spectrum | Broad (Aspergillus, Mucormycetes, Candida) [6] | Broad (but limited vs. Mucormycetes) [6] | Very Broad | Broad [6] |
| IV Formulation Solubilizer | Water-soluble; no cyclodextrin [6] | Cyclodextrin [6] | None required [6] | Cyclodextrin [6] |
| Bioavailability | High (~98%),不受食物/胃酸影响 [6] | Lower than IV [6] | No oral form [6] | Lower than IV [6] |
| Drug-Drug Interaction Potential | Moderate CYP3A4 inhibitor [6] | High [6] | None [6] | Moderate [6] |
| Therapeutic Drug Monitoring (TDM) | Not routinely required [6] | Necessary due to nonlinear PK [6] | Unnecessary [6] | Required for oral suspension [6] |